molecular formula C30H44K2O16S2 B605678 atractyloside potassium salt CAS No. 102130-43-8

atractyloside potassium salt

Cat. No.: B605678
CAS No.: 102130-43-8
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-DRMNZGOTSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractyloside (potassium salt) is a member of pyridines.

Properties

CAS No.

102130-43-8

Molecular Formula

C30H44K2O16S2

Molecular Weight

803.0 g/mol

IUPAC Name

dipotassium;[(2S,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17+,18+,19+,20+,21-,23+,24-,25+,26-,28-,29+,30+;;/m0../s1

InChI Key

IUCNQFHEWLYECJ-DRMNZGOTSA-L

Isomeric SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atractyloside Potassium Salt;  Atractyloside Potassium; 

Origin of Product

United States

Foundational & Exploratory

Atractyloside Potassium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Applications in Studying Mitochondrial Bioenergetics, Cell Death Pathways, and Metabolic Regulation

Introduction

Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. This naturally occurring diterpenoid glycoside has become an invaluable tool in cellular and molecular biology research. By competitively binding to ANT on the inner mitochondrial membrane, atractyloside blocks the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. This disruption of the primary energy supply for the cell triggers a cascade of events, making it a powerful agent for investigating mitochondrial function, cell death pathways, and metabolic signaling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and workflows involved.

Core Mechanism of Action

The primary molecular target of this compound is the Adenine Nucleotide Translocase (ANT). ANT is an integral protein of the inner mitochondrial membrane responsible for the 1:1 exchange of ADP and ATP, a process essential for supplying the cell with energy from oxidative phosphorylation. Atractyloside binds to the translocase, locking it in a conformation that prevents the binding and transport of ADP into the mitochondrial matrix.[1] This competitive inhibition leads to a rapid depletion of the mitochondrial ADP pool, halting ATP synthesis and causing a buildup of the proton gradient across the inner mitochondrial membrane. The cellular consequences are a severe energy deficit and the initiation of various signaling pathways, including those leading to apoptosis and autophagy.

Key Research Applications

The unique mechanism of action of this compound has led to its widespread use in several key areas of biomedical research:

  • Mitochondrial Bioenergetics: As a specific inhibitor of oxidative phosphorylation at the level of substrate transport, it is used to study the regulation of cellular respiration and the coupling of the electron transport chain to ATP synthesis.

  • Apoptosis: Atractyloside is a well-established inducer of the intrinsic pathway of apoptosis. Its ability to trigger the mitochondrial permeability transition (MPT) makes it a valuable tool for studying the mechanisms of programmed cell death.

  • Autophagy: Recent studies have highlighted the role of atractyloside in activating autophagy, the cellular process of self-degradation of damaged organelles and proteins, through the AMPK/mTOR signaling pathway.

  • Metabolic Diseases: Its effects on cellular energy homeostasis have prompted investigations into its potential role in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

  • Cancer Biology: The reliance of many cancer cells on mitochondrial metabolism makes atractyloside a compound of interest in cancer research, particularly for its pro-apoptotic and anti-proliferative effects.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound in various experimental models.

ParameterValueCell/System TypeReference
IC50 53 µMIsolated rat renal mitochondria (inhibition of state 3 respiration)[1]
Effective Concentration 3 mMEhrlich ascites tumor cells (70% growth inhibition)[2]
Effective Concentration 5-100 µMIsolated rat heart mitochondrial membranes (inhibition of chloride channels)[2]
Effective Concentration 2.5-7.5 µMHepG2 cells (induction of autophagy)[3]
Effective Concentration 0.5-20 µMHepG2 cells (measurement of ADP/ATP ratio)[3]

Signaling Pathways

This compound perturbs fundamental cellular processes by disrupting mitochondrial function. This triggers distinct signaling cascades, most notably those involved in apoptosis and autophagy.

Atractyloside-Induced Apoptosis

Inhibition of the ADP/ATP translocase by atractyloside leads to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in apoptotic cell death.

Atractyloside_Apoptosis_Pathway Atractyloside-Induced Apoptosis Pathway ATR Atractyloside Potassium Salt ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Induces MMP Loss of Mitochondrial Membrane Potential mPTP->MMP CytC Cytochrome c Release mPTP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Atractyloside_Autophagy_Pathway Atractyloside-Induced Autophagy Pathway ATR Atractyloside Potassium Salt ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits ATP_Synth ATP Synthesis ANT->ATP_Synth Blocks AMP_ATP Increased AMP/ATP Ratio ATP_Synth->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy Initiation mTORC1->Autophagy Mitochondrial_Respiration_Workflow Workflow for Measuring Mitochondrial Respiration start Start step1 Calibrate Respirometer start->step1 step2 Add Respiration Buffer and Mitochondria step1->step2 step3 Measure Baseline (State 1) step2->step3 step4 Add Substrates (State 2) step3->step4 step5 Add ADP (State 3) step4->step5 step6 Add Atractyloside step5->step6 step7 Monitor Inhibition of Respiration step6->step7 end End step7->end Apoptosis_Assay_Workflow Workflow for Apoptosis Assay start Start step1 Seed Cells start->step1 step2 Treat with Atractyloside (Dose-Response/Time-Course) step1->step2 step3 Harvest Cells step2->step3 step4 Wash with PBS step3->step4 step5 Stain with Annexin V/PI step4->step5 step6 Incubate step5->step6 step7 Analyze by Flow Cytometry step6->step7 end End step7->end

References

Atractyloside from Xanthium sibiricum: A Technical Guide on its Discovery, Origin, and Biochemical Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of atractyloside (ATR), a potent diterpenoid glycoside found in the fruits of Xanthium sibiricum. Historically recognized for its toxicity, recent research has unveiled its intricate mechanisms of action, opening avenues for its potential application in drug development. This document details the discovery and origin of atractyloside, presents quantitative data on its prevalence, outlines detailed experimental protocols for its analysis, and elucidates the key signaling pathways it modulates. The primary mechanism of atractyloside involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical component of the mitochondrial permeability transition pore (mPTP). This action disrupts cellular energy homeostasis, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent modulation of downstream processes, including autophagy. This guide serves as an in-depth resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction: Discovery and Origin of Atractyloside in Xanthium sibiricum

Xanthium sibiricum, commonly known as Siberian cocklebur, has a long history of use in traditional Chinese medicine for treating conditions such as nasal congestion and rhinitis.[1] However, the therapeutic use of this plant is accompanied by a significant risk of toxicity, which has been attributed to the presence of two primary diterpenoid glycosides: atractyloside (ATR) and its more toxic precursor, carboxyatractyloside (CATR).[1][2] These compounds are predominantly found in the fruits of the plant.[3]

The toxicity of plants from the Xanthium genus has been recognized for centuries, with numerous reports of livestock poisoning and adverse effects in humans following ingestion.[4] Scientific investigations into the toxic principles of these plants led to the isolation and characterization of atractyloside. Structurally, atractyloside is a glycoside composed of a diterpene aglycone, known as atractyligenin, linked to a modified glucose molecule.[4]

The concentration of atractyloside and carboxyatractyloside in Xanthium sibiricum fruits is highly variable and is significantly influenced by post-harvest processing methods.[2] Techniques such as roasting and drying at elevated temperatures have been shown to decrease the concentration of the more toxic carboxyatractyloside, likely through decarboxylation, while concurrently increasing the relative amount of atractyloside.[2][5] This understanding is crucial for both mitigating the toxicity of traditional herbal preparations and for the standardized extraction of these compounds for research purposes.

Quantitative Analysis of Atractyloside and Carboxyatractyloside in Xanthium sibiricum

The accurate quantification of atractyloside and carboxyatractyloside in Xanthium sibiricum is essential for quality control of herbal medicines and for research into their pharmacological activities. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for this purpose.[5][6]

CompoundPlant PartConcentration RangeAnalytical MethodReference
AtractylosideSeeds (X. strumarium)3.043 - 3.800 mg/gGC-MS[2]
CarboxyatractylosideUntreated Fruits0.17%HPLC-DAD-MS/MS[5]
AtractylosideRoasted FruitsIncreased relative to untreatedHPLC-DAD-MS/MS[2][5]
CarboxyatractylosideRoasted FruitsDecreased relative to untreatedHPLC-DAD-MS/MS[2][5]

Experimental Protocols

Analytical Quantification of Atractyloside and Carboxyatractyloside by HPLC-MS/MS

This protocol is adapted from methodologies described for the quantitative analysis of atractyloside and carboxyatractyloside in Xanthium sibiricum fruits.[5][6]

3.1.1. Sample Preparation

  • Grinding: Dry the fruits of Xanthium sibiricum at 40°C for 24 hours and grind them into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Agilent ZORBAX SB-phenyl (4.6 mm x 250 mm, 5 µm).[7]

  • Mobile Phase:

    • A: 0.01 mol/L Sodium Phosphate Monobasic in water (pH 6)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atractyloside: m/z 725.3 → 645.4[7]

    • Carboxyatractyloside: m/z 769.3 → 689.4[7]

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Sheath Gas Temperature: 380°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

Preparative Isolation and Purification of Atractyloside (Composite Protocol)

3.2.1. Extraction

  • Maceration: Coarsely powder 500 g of dried Xanthium sibiricum fruits. Macerate the powder with 2 L of 80% methanol at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3.2.2. Liquid-Liquid Partitioning

  • Solvent Partitioning: Suspend the crude extract in 500 mL of distilled water and partition it successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL) in a separatory funnel.

  • Aqueous Fraction: The aqueous fraction, containing the polar glycosides, is retained for further purification.

3.2.3. Column Chromatography

  • Stationary Phase: Pack a glass column (5 cm diameter, 50 cm length) with silica gel 60 (70-230 mesh).

  • Sample Loading: Adsorb the concentrated aqueous fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol.

    • Start with 100% chloroform.

    • Gradually increase the polarity by adding methanol in increments of 5% (e.g., Chloroform:Methanol 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (80:20:2) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

  • Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of an atractyloside standard.

3.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Purification: Inject the pooled and concentrated fractions from the column chromatography step. Collect the peak corresponding to the retention time of atractyloside.

  • Final Step: Lyophilize the collected fraction to obtain purified atractyloside.

Signaling Pathways and Mechanisms of Action

The primary molecular target of atractyloside is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.[8] ANT is a key component of the mitochondrial permeability transition pore (mPTP).

Inhibition of Adenine Nucleotide Translocase (ANT) and Disruption of Oxidative Phosphorylation

Atractyloside acts as a potent and specific inhibitor of ANT.[8] It binds to the translocase and locks it in a conformation that prevents the exchange of ADP from the cytosol for ATP from the mitochondrial matrix. This inhibition has several immediate consequences:

  • Depletion of Mitochondrial ADP: The lack of ADP in the mitochondrial matrix stalls ATP synthase, thereby inhibiting oxidative phosphorylation.

  • Cellular Energy Depletion: The halt in mitochondrial ATP production leads to a rapid decrease in cellular ATP levels.

  • Increased ADP/ATP Ratio: The cellular energy deficit is reflected in a significantly increased ADP/ATP ratio.

cluster_mito Mitochondrion cluster_cyto Cytosol ATR Atractyloside ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibits ADP_mito Mitochondrial ADP ANT->ADP_mito ATP_cyto Cytosolic ATP ANT->ATP_cyto Transport ADP_cyto Cytosolic ADP ADP_cyto->ANT Transport ATP_mito Mitochondrial ATP ATP_mito->ANT ATP_synthase ATP Synthase ADP_mito->ATP_synthase Substrate OxPhos Oxidative Phosphorylation ATP_synthase->ATP_mito Produces ATP_synthase->OxPhos Part of

Figure 1: Atractyloside Inhibition of ADP/ATP Translocase.

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening

The inhibition of ANT by atractyloside is a key event that can lead to the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The dissipation of the proton gradient across the inner mitochondrial membrane.

  • Mitochondrial Swelling: The influx of water and solutes into the mitochondrial matrix.

  • Release of Pro-apoptotic Factors: The release of molecules like cytochrome c from the intermembrane space into the cytosol, which can trigger apoptosis.

ATR Atractyloside ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Induces Opening MMP_loss Loss of Mitochondrial Membrane Potential mPTP->MMP_loss Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling CytoC_release Cytochrome c Release mPTP->CytoC_release Apoptosis Apoptosis CytoC_release->Apoptosis Initiates

Figure 2: Atractyloside-Induced mPTP Opening and Apoptosis.

Activation of the AMPK/mTOR Signaling Pathway

The increase in the cellular ADP/ATP ratio caused by atractyloside is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The activation of AMPK triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin (mTOR) pathway.

  • AMPK Activation: The high ADP/ATP ratio allosterically activates AMPK.

  • mTOR Inhibition: Activated AMPK phosphorylates and inhibits key components of the mTOR complex 1 (mTORC1), thereby downregulating its activity.

  • Induction of Autophagy: The inhibition of mTOR, a negative regulator of autophagy, leads to the induction of this cellular recycling process.

ATR Atractyloside ANT ANT Inhibition ATR->ANT Energy_depletion Increased ADP/ATP Ratio ANT->Energy_depletion AMPK AMPK Activation Energy_depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Negative Regulation

Figure 3: Atractyloside-Mediated AMPK/mTOR Signaling.

Conclusion and Future Directions

Atractyloside from Xanthium sibiricum is a molecule with a dual nature. While its toxicity has been a long-standing concern in traditional medicine, a deeper understanding of its molecular mechanisms of action reveals its potential as a pharmacological tool and a lead compound for drug development. Its ability to modulate fundamental cellular processes such as energy metabolism and autophagy through the inhibition of ANT and activation of AMPK makes it a subject of significant interest.

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: To synthesize analogues of atractyloside with reduced toxicity but retained or enhanced activity on specific targets.

  • Therapeutic Applications: To explore the potential of atractyloside or its derivatives in diseases where the modulation of energy metabolism or autophagy is beneficial, such as in certain cancers or metabolic disorders.

  • Standardization of Herbal Preparations: To develop robust and reliable methods for the quantification and control of atractyloside and carboxyatractyloside in Xanthium sibiricum products to ensure their safety and efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the pharmacological potential of atractyloside from Xanthium sibiricum.

References

Atractyloside Potassium Salt: A Deep Dive into its Cellular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cytotoxic effects of atractyloside potassium salt, a potent diterpenoid glycoside. Known for its specific and powerful inhibition of mitochondrial function, atractyloside serves as a critical tool in cellular research and presents significant toxicological concerns. This document details its mechanism of action, impact on cellular organelles, and the signaling pathways it triggers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Toxicity: Targeting the Powerhouse of the Cell

This compound exerts its primary toxic effect by targeting the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[1][2][3] The ANT is a crucial protein responsible for the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[3][4] By binding to the ANT, atractyloside effectively blocks this exchange, leading to a rapid depletion of cellular ATP levels.[2][5] This energy crisis disrupts numerous cellular processes and ultimately triggers cell death pathways.

dot

Caption: Atractyloside inhibits the Adenine Nucleotide Translocator (ANT).

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound are dose-dependent and vary across different cell types. Key quantitative indicators of its toxicity include enzyme leakage, depletion of glutathione (GSH), and inhibition of cell viability.

ParameterCell/Tissue TypeConcentrationEffectReference
Enzyme Leakage
Lactate Dehydrogenase (LDH)Pig Kidney Slices≥ 200 µMSignificant, concentration-dependent increase[5][6]
Alkaline Phosphatase (ALP)Pig Kidney Slices≥ 200 µMSignificant, concentration-dependent increase[5][6]
Lactate Dehydrogenase (LDH)Pig Liver Slices≥ 200 µMSignificant increase[5][6]
Glutathione (GSH) & ATP Depletion
GSH ContentPig Kidney & Liver Slices≥ 200 µMMarked depletion[5][6]
ATP ContentPig Kidney & Liver Slices≥ 200 µMMarked depletion[5][6]
Lipid Peroxidation
Lipid PeroxidationPig Liver Slices≥ 200 µMSignificant increase[5][6]
Inhibition of Gluconeogenesis
Pyruvate-stimulated GluconeogenesisPig Kidney & Liver Slices≥ 500 µMSignificant inhibition[5][6]
Cell Viability (IC50)
NRK CellsRat Kidney120 µMIC50[7]
Ehrlich Ascites Tumor CellsMouse3 mM70% inhibition of cell growth[8]

Signaling Pathways to Cell Death

The inhibition of ANT by atractyloside initiates a cascade of events leading to programmed cell death, or apoptosis. A critical event in this pathway is the opening of the mitochondrial permeability transition pore (mPTP).[9] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[9]

Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the executive enzymes of apoptosis.[9] Atractyloside has been shown to induce the release of cytochrome c and subsequent activation of caspase-3.[9]

dot

Apoptotic_Signaling_Pathway Atractyloside Atractyloside Potassium Salt ANT_Inhibition ANT Inhibition Atractyloside->ANT_Inhibition ATP_Depletion ATP Depletion ANT_Inhibition->ATP_Depletion mPTP_Opening Mitochondrial Permeability Transition Pore (mPTP) Opening ATP_Depletion->mPTP_Opening MMP_Loss Loss of Mitochondrial Membrane Potential mPTP_Opening->MMP_Loss Cytochrome_c_Release Cytochrome c Release (from Mitochondria to Cytosol) mPTP_Opening->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic signaling cascade initiated by atractyloside.

Experimental Protocols

To facilitate reproducible research, this section outlines key experimental methodologies for assessing the cytotoxic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for liver toxicity, NRK for kidney toxicity).

  • Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[1][10] Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the treatment medium and incubate for the desired time points.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Plate Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat Cells: Treat cells with varying concentrations of this compound for the desired duration.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess ΔΨm is using the fluorescent dye JC-1.

  • Treat Cells: Culture and treat cells with this compound as described above.

  • Stain with JC-1: Incubate the cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analyze: Analyze the cells using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

dot

Experimental_Workflow cluster_assays Cell_Culture Cell Culture (e.g., HepG2, NRK) Treatment Treatment with Atractyloside Potassium Salt (Dose- and Time-response) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Data_Analysis Data Analysis and Interpretation Endpoint_Assays->Data_Analysis MTT_Assay Cell Viability (MTT Assay) Enzyme_Leakage Membrane Integrity (LDH, ALP Assays) MMP_Assay Mitochondrial Health (JC-1 Staining) Western_Blot Apoptosis Markers (Western Blot for Cytochrome c, Caspases)

Caption: General experimental workflow for studying atractyloside toxicity.

Conclusion

This compound is a potent cellular toxin with a well-defined mechanism of action centered on the inhibition of mitochondrial ATP/ADP exchange. This leads to a severe energy deficit, oxidative stress, and the induction of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for researchers and scientists in toxicology and drug development to further investigate its effects and utilize it as a tool to probe mitochondrial function and cell death pathways.

References

Atractyloside Potassium Salt-Induced Apoptosis: A Technical Guide to the Core Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Atractyloside (ATR), a toxic diterpenoid glycoside, is a well-characterized inhibitor of mitochondrial function.[1][2] Its primary molecular target is the Adenine Nucleotide Translocase (ANT) located on the inner mitochondrial membrane.[1][3] By binding to and inhibiting ANT, atractyloside blocks the crucial exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy reserves.[1][4] While high concentrations of ATR typically induce cellular necrosis, lower doses trigger a specific form of programmed cell death, apoptosis.[5][6] This guide provides an in-depth technical overview of the core signaling pathway initiated by atractyloside potassium salt, summarizes key quantitative data from in vitro and in vivo studies, and presents detailed experimental protocols for researchers, scientists, and drug development professionals investigating this process.

Core Apoptotic Signaling Pathway

The apoptotic pathway triggered by atractyloside is a classic example of the intrinsic, or mitochondrial, pathway of apoptosis. The cascade of events is initiated directly at the mitochondrion due to the specific inhibition of the Adenine Nucleotide Translocase.

Inhibition of Adenine Nucleotide Translocase (ANT)

This compound acts as a powerful and specific inhibitor of the mitochondrial ADP/ATP carrier.[3] It competitively binds to the translocase, preventing the transport of ADP into the mitochondrial matrix and ATP out into the cytosol.[1][4] This action disrupts the cellular energy balance and is the primary trigger for the subsequent apoptotic events.[7]

Induction of the Mitochondrial Permeability Transition (MPT)

The inhibition of ANT by atractyloside is a potent stimulus for the opening of the Mitochondrial Permeability Transition Pore (mPTP).[8][9] The mPTP is a high-conductance, non-selective channel complex formed in the inner mitochondrial membrane.[9] Its prolonged opening disrupts the electrochemical gradient across the membrane.

Mitochondrial Depolarization and Cytochrome c Release

The opening of the mPTP leads to a collapse of the mitochondrial membrane potential (ΔΨm) and causes mitochondrial swelling.[8][10] This swelling results in the rupture of the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[8][10][11]

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, procaspase-9. Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[8][12] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Atractyloside_Apoptosis_Pathway Figure 1. This compound-Induced Apoptotic Pathway cluster_Mito Mitochondrial Events ATR Atractyloside Potassium Salt ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibits mPTP mPTP Opening ANT->mPTP Induces DeltaPsi ΔΨm Collapse & Mitochondrial Swelling mPTP->DeltaPsi Mito Mitochondrion CytC Cytochrome c Release DeltaPsi->CytC Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytC->Apoptosome Initiates Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Core signaling cascade of atractyloside-induced apoptosis.

Quantitative Data Summary

The concentration of atractyloside and the duration of exposure are critical factors determining the cellular outcome. The following tables summarize effective concentrations used in various in vitro models and reported in vivo lethal doses.

Cell Line / ModelConcentration RangeObserved EffectReference(s)
Ehrlich Ascites Tumor Cells3 mM70% inhibition of cell growth[13]
Pig Kidney & Liver Slices200 µM - 2.0 mMCytotoxicity, GSH and ATP depletion[14][15]
HepG2 Cells (steatosis model)2.5, 5, 7.5 µMActivation of autophagy (lower doses)[4]
Non-Small Cell Lung Cancer5 µMUsed to avoid apoptosis while studying other effects[16]
Unspecified Cell Line500 µg/mL - 1000 µg/mLInduction of early to late apoptosis[5]
Table 1. Effective Concentrations of Atractyloside for Inducing Cellular Effects In Vitro.
SpeciesRoute of AdministrationMean Lethal Dose (LD50)Reference(s)
RatIntraperitoneal (i.p.)143 mg/kg[1]
RatSubcutaneous (s.c.)155 mg/kg[1]
RabbitSubcutaneous (s.c.)250 mg/kg[1]
Guinea PigIntraperitoneal (i.p.)200 mg/kg[1]
DogIntravenous (i.v.)15 mg/kg[1]
Table 2. In Vivo Lethal Doses of Atractyloside.

Key Experimental Protocols

To investigate the atractyloside-induced apoptotic pathway, a series of well-established cellular and molecular biology techniques are required. Below are detailed methodologies for cornerstone experiments.

Assessment of Apoptosis by Flow Cytometry

This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: Early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. Fluorescently-labeled Annexin V, a protein with high affinity for PS, is used to detect these cells.[17] A viability dye, such as Propidium Iodide (PI), is co-administered. PI is excluded by cells with intact membranes (viable and early apoptotic) but penetrates late apoptotic and necrotic cells, where it intercalates with DNA.[17][18]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the specified time.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Neutralize the agent with a serum-containing medium. For suspension cells, collect them directly. Centrifuge all samples (e.g., 300 x g for 5 minutes) and wash the cell pellet with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[18]

  • Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide to the cell suspension.[18]

  • Incubate the samples for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Do not vortex the samples prior to analysis. Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Interpretation:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Apoptosis_Quantification_Workflow Figure 2. Experimental Workflow for Apoptosis Quantification start Start: Treat Cells with Atractyloside harvest Harvest Adherent and Suspension Cells start->harvest wash Wash Cells with Cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC & PI wash->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze on Flow Cytometer incubate->analyze data Quantify Cell Populations: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) analyze->data end_node End data->end_node

Figure 2. Workflow for quantifying apoptosis via Annexin V/PI staining.

Assessment of Mitochondrial Dysfunction

3.2.1 Protocol: Detection of Cytochrome c Release by Western Blotting

Principle: This protocol biochemically separates the cytosol from the mitochondria-containing heavy membrane fraction to determine the subcellular localization of cytochrome c. An increase in cytosolic cytochrome c is a hallmark of the intrinsic apoptotic pathway.[11]

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in section 3.1. Keep all subsequent steps on ice to minimize protein degradation.

  • Cell Lysis and Fractionation:

    • Wash the cell pellet (~2-5 x 10^7 cells) with cold PBS.

    • Resuspend the pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors) and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor with Trypan Blue staining).

    • Centrifuge the homogenate at low speed (e.g., 750 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria-containing heavy membrane fraction.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions of control and treated samples onto an SDS-PAGE gel.

    • Include a mitochondrial fraction as a positive control for cytochrome c and a negative control for cytosolic contamination.

    • After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for cytochrome c.

    • To ensure proper fractionation, probe the same membrane for a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC).[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Mitochondrial_Dysfunction_Workflow Figure 3. Workflow for Assessing Mitochondrial Dysfunction cluster_assays Parallel Assays start Start: Treat Cells with Atractyloside harvest Harvest Cells (~2-5 x 10^7) start->harvest lyse Swell & Lyse Cells in Hypotonic Buffer harvest->lyse centrifuge1 Low-Speed Centrifugation (Pellet Nuclei) lyse->centrifuge1 centrifuge2 High-Speed Centrifugation (Separate Cytosol & Mitochondria) centrifuge1->centrifuge2 western Western Blot: - Probe Cytosolic Fraction for Cytochrome c - Probe for Loading (GAPDH) and  Contamination (COX IV) Controls centrifuge2->western mmp ΔΨm Assay: - Stain separate aliquot of  intact cells with JC-1 or TMRE - Analyze by Flow Cytometry or Microscopy centrifuge2->mmp end_node End: Correlate Data western->end_node mmp->end_node

Figure 3. General workflow for analyzing key mitochondrial dysfunction events.

References

understanding the structural biology of atractyloside binding to ANT

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Biology of Atractyloside Binding to the Adenine Nucleotide Translocase (ANT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane, is pivotal for cellular energy homeostasis by facilitating the exchange of mitochondrial ATP for cytosolic ADP.[1] This crucial function is potently inhibited by atractyloside (ATR), a toxic glycoside found in plants like the Mediterranean thistle, Atractylis gummifera.[2] ATR locks the transporter in a specific conformation, halting the energy supply to the cell and potentially inducing cell death.[1][3] This guide provides a comprehensive overview of the structural and molecular basis of the ATR-ANT interaction, details the experimental methodologies used to elucidate this binding, and presents the quantitative data available.

The Adenine Nucleotide Translocase (ANT)

ANT is the most abundant protein in the inner mitochondrial membrane, belonging to the mitochondrial carrier family (MCF).[4] Its primary role is the electrogenic exchange of ATP for ADP, a process fundamental to supplying the cell with energy generated through oxidative phosphorylation.[4] The transporter cycles between two principal conformational states: the cytoplasmic-open state (c-state), which has the substrate-binding site open to the intermembrane space, and the matrix-open state (m-state), where the binding site faces the mitochondrial matrix.[5] The transition between these two states is essential for nucleotide transport.[5]

Atractyloside and its close analogue, carboxyatractyloside (CATR), are highly specific and potent inhibitors that bind to the ANT from the cytosolic side, locking it in the c-state.[1][6] This action competitively inhibits the binding of ADP, thereby blocking the transport cycle.[2][7] Another inhibitor, bongkrekic acid, acts from the matrix side and stabilizes the m-state conformation.[6]

Structural Basis of Atractyloside Binding

The high-resolution X-ray crystal structure of the bovine ADP/ATP carrier in complex with carboxyatractyloside (CATR) has provided profound insights into the inhibitor's binding mechanism.[4][8] The structure reveals a bundle of six transmembrane α-helices that form a deep, conical cavity accessible from the intermembrane space.[4][8]

The inhibitor binds at the bottom of this cavity, in a site that overlaps with the binding site for ADP.[4][9] The binding is stabilized by a network of interactions. The three arginine residues of the conserved RRRMMM motif, a signature of nucleotide carriers, are directly implicated in binding CATR and, by extension, the substrate ADP.[4] The structure provides a clear rationale for the high efficiency and toxicity of atractylosides, as they form a very tight complex with the carrier.[4] Molecular dynamics simulations have further explored the conformational dynamics of the carrier, showing that the binding of the inhibitor reduces the protein's flexibility.[10] Proline residues within the transmembrane helices act as dynamic hinges, and their movement is restricted upon inhibitor binding.[10]

Quantitative Binding and Inhibition Data

While detailed kinetic parameters like K_d or K_i values are sparsely reported in general literature, experimental studies consistently use specific concentrations of ATR and CATR to achieve potent inhibition of ANT function and induce downstream cellular effects. The chemical structure of ATR is similar to ADP, with sulfate groups corresponding to the phosphate groups, which facilitates competitive binding.[3]

CompoundOrganism/SystemConcentrationObserved EffectReference
Atractyloside (ATR)Jurkat CellsNot SpecifiedInduces c-state conformation, cytochrome c release, apoptosis.[5]
Atractyloside (ATR)THP-1 Mitochondria2 mMInduces cytochrome c release.[5]
Atractyloside (ATR)General Biochemical StudiesUp to 5 mmolBinds competitively to the translocase.[3]
Carboxyatractyloside (CATR)Rat Liver Mitochondria0.5 µMInduces mitochondrial permeability transition.[11]
Carboxyatractyloside (CATR)Pancreatic Ductal Adenocarcinoma Cells5 µMDecreases cell proliferation and increases ROS.[12]
Atractyloside (ATR)FFA-treated HepG2 Cells7.5 µMReduces lipid content.[13]

Role in Signaling Pathways: Mitochondrial Permeability Transition and Apoptosis

The binding of ATR to ANT is not only a mechanism of inhibiting energy metabolism but also a trigger for programmed cell death. By locking ANT in the c-state, ATR can promote the opening of the mitochondrial permeability transition pore (mPTP).[5][14] The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane whose opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[5][6] This cytochrome c release is a key event in the intrinsic pathway of apoptosis.[5]

G cluster_Mito Mitochondrion cluster_Cyto Cytosol ANT ANT (c-state) mPTP mPTP Opening ANT->mPTP Promotes CytoC_Mito Cytochrome c (Intermembrane Space) CytoC_Cyto Cytochrome c (Cytosol) CytoC_Mito->CytoC_Cyto Release Apoptosome Apoptosome Formation Caspases Caspase Activation Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes CytoC_Cyto->Apoptosome Activates ATR Atractyloside (ATR) ATR->ANT Binds & Locks

Caption: ATR-induced signaling pathway leading to apoptosis.

Key Experimental Protocols

Understanding the ATR-ANT interaction relies on a suite of biophysical and biochemical techniques.

X-ray Crystallography for Structural Determination

This technique provides an atomic-resolution view of the protein-inhibitor complex.[8] The structure of the bovine ANT-CATR complex was a landmark achievement in understanding mitochondrial carriers.[4]

General Protocol:

  • Protein Expression and Purification: Overexpress the ANT protein, often from sources like bovine heart mitochondria or yeast, and purify it using chromatography techniques.

  • Complex Formation: Incubate the purified protein with a molar excess of CATR to ensure saturation.

  • Crystallization: Screen various conditions (precipitants, pH, temperature) to obtain well-ordered protein crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and record the diffraction pattern.

  • Structure Solution and Refinement: Use computational methods to solve the phase problem, build an atomic model into the resulting electron density map, and refine the model to fit the experimental data.[4]

G A ANT Protein Purification B Incubation with Atractyloside A->B C Crystallization Screening B->C D X-ray Diffraction Data Collection C->D E Electron Density Map Calculation D->E F Model Building & Refinement E->F G Atomic Structure of ANT-ATR Complex F->G G A Isolate Mitochondria from Treated Cells B Incubate Mitochondria with Atractyloside A->B C Centrifuge to Pellet Mitochondria B->C D Separate Supernatant from Pellet C->D E Analyze Supernatant for Cytochrome c via Immunoblot D->E F Detection of Apoptotic Induction E->F G cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix c_state ANT (c-state) m_state ANT (m-state) c_state->m_state Conformational Change ADP ADP ADP->c_state Binds ATR ATR ATR->c_state Inhibits m_state->c_state Releases ATP ATP ATP ATP->m_state Binds

References

Methodological & Application

Atractyloside Potassium Salt: Application Notes and Protocols for Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a potent inhibitor of the mitochondrial ADP/ATP translocase, a key component of the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1][2] By blocking this crucial process, atractyloside disrupts cellular energy metabolism, leading to a depletion of ATP and subsequent cell death. At lower concentrations, this disruption of mitochondrial function triggers the intrinsic apoptotic pathway, making it a valuable tool for studying programmed cell death. Higher concentrations, however, tend to induce necrosis.[3][4]

This document provides detailed protocols for utilizing this compound to induce apoptosis in cell culture, along with methods for detecting and quantifying the apoptotic response.

Mechanism of Action

This compound competitively inhibits the ADP/ATP translocase on the inner mitochondrial membrane.[1] This inhibition prevents the transport of ADP into the mitochondrial matrix and the export of newly synthesized ATP into the cytoplasm. The resulting cellular energy deficit leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol.[5] Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Signaling Pathways

The induction of apoptosis by this compound involves a cascade of signaling events originating from mitochondrial dysfunction. Key pathways implicated include the activation of the MAPK, STAT3, and NF-κB signaling pathways.[6] The release of cytochrome c from the mitochondria is a central event, which triggers the formation of the apoptosome and activation of caspase-9, followed by the activation of executioner caspases like caspase-3.

ATR Atractyloside Potassium Salt ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits Mito Mitochondrion ATP_depletion ATP Depletion Mito->ATP_depletion Disrupts Energy Production MAPK MAPK Pathway Mito->MAPK STAT3 STAT3 Pathway Mito->STAT3 NFkB NF-κB Pathway Mito->NFkB mPTP mPTP Opening ATP_depletion->mPTP MMP Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis

Figure 1. Signaling pathway of atractyloside-induced apoptosis.

Data Presentation: Effective Concentrations for Apoptosis Induction

The optimal concentration of this compound for inducing apoptosis can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type. The table below summarizes some reported effective concentrations.

Cell LineCell TypeEffective ConcentrationIncubation TimeNotes
A549Human Lung Carcinoma38 µM24 hoursInduced significant apoptosis.[7]
NRKNormal Rat KidneyIC50: 120 µMNot SpecifiedMTT assay was used to determine cytotoxicity.[8]
MDBKMadin-Darby Bovine KidneyUnaffected by ≤ 1 mMNot SpecifiedResistant to atractyloside-induced cytotoxicity.[8]
MDCKMadin-Darby Canine KidneyUnaffected by ≤ 1 mMNot SpecifiedResistant to atractyloside-induced cytotoxicity.[8]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water (up to 25 mg/mL at 40°C) and DMSO (100 mg/mL).[2]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for Induction of Apoptosis

This protocol provides a general guideline. The optimal cell density, atractyloside concentration, and incubation time should be empirically determined for each cell line.

cluster_0 Cell Seeding and Treatment cluster_1 Apoptosis Analysis Seed Seed cells in appropriate culture vessels Adherence Allow cells to adhere (for adherent cells) Seed->Adherence Treatment Treat cells with varying concentrations of This compound Adherence->Treatment Incubation Incubate for desired time period (e.g., 24h) Treatment->Incubation Control Include a vehicle-treated control group Control->Incubation Harvest Harvest cells (including floating cells) Incubation->Harvest Assay Perform apoptosis assays (e.g., Annexin V, Western Blot) Harvest->Assay

Figure 2. General workflow for inducing apoptosis with atractyloside.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Adherence (for adherent cells): Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of atractyloside.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting:

    • Adherent cells: Collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the cells from the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Analysis: Proceed with the desired apoptosis detection method.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest approximately 1-5 x 10⁵ cells per sample as described in the general protocol.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key apoptotic proteins.

  • Cell Lysis:

    • Harvest cells (1-2 x 10⁶) and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of apoptosis. JC-1 is a common fluorescent dye used for this purpose.

  • Cell Preparation: Seed and treat cells with this compound in a black, clear-bottom 96-well plate.

  • JC-1 Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Add JC-1 staining solution (e.g., 5 µg/mL in complete medium) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.

  • Analysis:

    • Measure the fluorescence intensity using a fluorescence microplate reader.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

    • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm).

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Safety Precautions

This compound is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for hazardous materials.

References

Application Notes and Protocols for Atractyloside Potassium Salt in Mitochondrial Permeability Transition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition (MPT) is a critical event in cell physiology and pathology, characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass up to 1.5 kDa. This phenomenon is mediated by the opening of the mitochondrial permeability transition pore (mPTP). The mPTP opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.

Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), a key component of the mitochondrial inner membrane.[1] By binding to ANT, atractyloside locks the carrier in a conformation that favors the opening of the mPTP, making it a valuable tool for studying the mechanisms of mitochondrial-mediated cell death and for screening potential therapeutic agents that modulate the MPT.[2][3] This document provides detailed application notes and protocols for the use of this compound in various MPT assays.

Mechanism of Action

Atractyloside is a diterpenoid glycoside that competitively inhibits the exchange of ADP and ATP across the inner mitochondrial membrane.[1] This inhibition disrupts the normal mitochondrial function, leading to a decrease in ATP synthesis and an increase in the ADP/ATP ratio.[3] The binding of atractyloside to the ANT is thought to induce a conformational change that sensitizes the mPTP to opening, particularly in the presence of calcium ions.[4][5] The sustained opening of the mPTP leads to mitochondrial dysfunction and initiates downstream apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various MPT-related assays as reported in the literature. These values can serve as a starting point for experimental design, but optimal concentrations may vary depending on the specific cell type, mitochondrial preparation, and experimental conditions.

Table 1: Effective Concentrations of this compound for Inducing MPT

Assay TypeCell/Mitochondria TypeAtractyloside ConcentrationObserved EffectReference
Mitochondrial SwellingRat Liver Mitochondria50 µMInduction of rapid swelling[6]
Mitochondrial SwellingMitoplasts from Cholesterol-Enriched Mitochondria100 µMInduction of membrane permeability transition[7]
Calcium Retention CapacitySH-SY5Y cells1 µMTriggering of mitochondrial swelling[8]
Mitochondrial Membrane PotentialHepG2 cells2.5 - 7.5 µMDecrease in mitochondrial membrane potential[3]
Inhibition of Chloride ChannelsRat Heart Mitochondrial Membranes5 - 100 µMDose-dependent inhibition[9]
Induction of ApoptosisArteriolar Smooth Muscle CellsNot SpecifiedInduction of mPTP opening and reduction in ATP[3]

Experimental Protocols

Protocol 1: Mitochondrial Swelling Assay Using Isolated Mitochondria

This protocol measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial swelling, which is a direct consequence of mPTP opening.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Swelling buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 5 mM succinate, 1 µM rotenone, pH 7.2)

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Calcium chloride (CaCl2) stock solution (e.g., 10 mM)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.[10][11] Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

  • Reaction Setup: In a cuvette, add swelling buffer to a final volume of 1 ml.

  • Mitochondrial Addition: Add isolated mitochondria to the cuvette to a final concentration of 0.5 mg/mL.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm for 1-2 minutes.

  • Induction of Swelling: Add CaCl2 to the cuvette to a final concentration of 100-200 µM to sensitize the mitochondria to mPTP opening.

  • Atractyloside Addition: Add this compound to the desired final concentration (e.g., 50-100 µM).

  • Data Acquisition: Immediately start recording the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.

  • Controls: Include a negative control (no atractyloside) and a positive control inhibitor of mPTP, such as cyclosporin A (1 µM), to confirm the specificity of the swelling.

Protocol 2: Calcium Retention Capacity (CRC) Assay in Permeabilized Cells

This assay measures the ability of mitochondria within permeabilized cells to sequester calcium before the mPTP opens. Atractyloside will decrease the calcium retention capacity.

Materials:

  • Cultured cells

  • Cell permeabilization buffer (e.g., containing digitonin or saponin)

  • Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 5 mM succinate, 1 µM rotenone, pH 7.2)

  • Calcium Green-5N fluorescent dye

  • This compound stock solution

  • Calcium chloride (CaCl2) stock solution

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and grow to the desired confluency.

  • Cell Permeabilization: Wash the cells with assay buffer and then incubate with permeabilization buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) or saponin for a short period to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Dye Loading: Wash the permeabilized cells and incubate with assay buffer containing Calcium Green-5N (e.g., 1 µM).

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control.

  • CRC Measurement: Place the plate in a fluorescence plate reader. Program the instrument to inject pulses of CaCl2 (e.g., 10 µM) at regular intervals (e.g., every 60 seconds) while monitoring the fluorescence of Calcium Green-5N.

  • Data Analysis: The uptake of Ca2+ by mitochondria will be seen as a decrease in fluorescence after each injection. The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated calcium. The total amount of calcium added before this massive release is the calcium retention capacity.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye, such as JC-1, to measure the mitochondrial membrane potential. Atractyloside-induced mPTP opening will cause a collapse of the ΔΨm.

Materials:

  • Cultured cells or isolated mitochondria

  • JC-1 dye

  • This compound stock solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell/Mitochondria Preparation: Prepare cultured cells or isolated mitochondria as described in the previous protocols.

  • JC-1 Staining: Incubate the cells or mitochondria with JC-1 dye (e.g., 2-5 µM) in a suitable buffer at 37°C for 15-30 minutes. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Treatment: After staining, treat the cells or mitochondria with various concentrations of this compound.

  • Imaging or Flow Cytometry:

    • Microscopy: Observe the cells under a fluorescence microscope and capture images of both red and green fluorescence. A shift from red to green fluorescence indicates a decrease in ΔΨm.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the ratio of red to green fluorescence in the cell population.

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential in response to atractyloside treatment.

Visualization of Pathways and Workflows

MPT_Signaling_Pathway cluster_mitochondrion Mitochondrion ANT ADP/ATP Translocase (ANT) mPTP mPTP (open state) ANT->mPTP Conformational Change CytoC Cytochrome c mPTP->CytoC Release ATP_depletion ATP Depletion mPTP->ATP_depletion Leads to Ca_ion Ca²⁺ Ca_ion->mPTP Sensitizes Apoptosis Apoptosis CytoC->Apoptosis Initiates Atractyloside Atractyloside Potassium Salt Atractyloside->ANT Inhibits MPT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cells or Isolate Mitochondria treatment Treat with Atractyloside Potassium Salt prep_cells->treatment prep_reagents Prepare Assay Buffers and Reagents prep_reagents->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure MPT Parameter (Swelling, CRC, ΔΨm) incubation->measurement data_acq Record and Collect Data measurement->data_acq quantify Quantify Changes and Compare to Controls data_acq->quantify interpret Interpret Results quantify->interpret

References

atractyloside potassium salt solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a potent toxic glycoside that serves as a specific and powerful inhibitor of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide translocator.[1] This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a depletion of cellular energy stores and the induction of mitochondrial-mediated apoptosis.[2][3] These characteristics make it a valuable tool for studying mitochondrial function, cell death pathways, and for screening potential therapeutic agents that target these processes. This document provides detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of its mechanism of action.

Data Presentation

Solubility of this compound

The solubility of this compound in various solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data. While direct solubility in complex cell culture media has not been extensively reported, its high solubility in aqueous solutions suggests good solubility in most cell culture media. It is, however, always recommended to perform a solubility test in the specific medium being used.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO >37.05[4]>46.1-
100[1][5]124.5Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
250311.3May require sonication to achieve.
Water ~10~12.4-
2024.9Yields a clear, very faint yellow solution.[3]
2531.1Maximum solubility at 40 °C.[3]
66.6783.0May require sonication to achieve.
≥110.4[4]≥137.4-
Ethanol ≥51[4]≥63.5-

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in cell culture medium.

Materials:

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 124.5 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[4]

  • Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for at least 4 years).[2]

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific experimental goals and should be determined empirically through a dose-response and time-course experiment.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (prepared as described above)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is good practice to prepare a series of dilutions to determine the optimal concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Gently wash the cells once with sterile PBS (optional, but recommended to remove any residual serum components that might interfere).

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or trypan blue exclusion assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), mitochondrial membrane potential (e.g., JC-1 staining), or protein expression (e.g., Western blotting).

Mechanism of Action & Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of the mitochondrial ADP/ATP translocase (ANT). This leads to a cascade of events culminating in apoptosis.

Key Signaling Events:

  • Inhibition of ADP/ATP Translocase (ANT): Atractyloside binds to ANT on the inner mitochondrial membrane, preventing the exchange of mitochondrial ATP for cytosolic ADP.[2][3]

  • Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening: The inhibition of ANT is a key event that leads to the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a collapse of the mitochondrial membrane potential.[7]

  • Release of Pro-apoptotic Factors: The loss of ΔΨm and mitochondrial swelling causes the rupture of the outer mitochondrial membrane and the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

  • Activation of AMPK/mTOR Pathway: Atractyloside-induced energy stress can also lead to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which can induce autophagy.[7]

Visualizations

Atractyloside_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Atractyloside Atractyloside Potassium Salt AMPK AMPK (activated) Atractyloside->AMPK Activates ANT ADP/ATP Translocase (ANT) Atractyloside->ANT Inhibits Apoptosome Apoptosome (Cytochrome c, Apaf-1) Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR mTOR (inhibited) AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Induces mPTP mPTP Opening ANT->mPTP Induces MMP ΔΨm Collapse mPTP->MMP CytochromeC Cytochrome c (release) MMP->CytochromeC CytochromeC->Apoptosome Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare Atractyloside Stock Solution (in DMSO) Prepare_Working Prepare Working Solutions (Dilute stock in media) Prep_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Downstream_Assays Perform Downstream Assays (e.g., Viability, Apoptosis) Harvest_Cells->Downstream_Assays

References

Application Notes and Protocols for Atractyloside Potassium Salt Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a toxic diterpenoid glycoside that serves as a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide carrier (AAC).[1][2][3] This protein is embedded in the inner mitochondrial membrane and is crucial for cellular energy metabolism, facilitating the exchange of ADP from the cytosol for ATP synthesized within the mitochondria.[3][4] By binding to the ANT, this compound competitively inhibits this exchange, leading to a depletion of cellular ATP, disruption of oxidative phosphorylation, and subsequent cell death.[3][5][6] Its specific mechanism of action makes it a valuable tool in research for studying mitochondrial function, cellular bioenergetics, and apoptosis.[5][7] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

ParameterValueSolventNotesSource(s)
Molecular Weight 802.99 g/mol --[1][7]
Solubility 250 mg/mL (311.34 mM)DMSORequires sonication.[8]
100 mg/mL (124.53 mM)DMSOUse fresh DMSO as moisture can reduce solubility.[1]
> 37.05 mg/mLDMSO-[7][9]
66.67 mg/mL (83.03 mM)Water (H₂O)Requires sonication.[8]
20 mg/mLWater (H₂O)Yields a clear, very faint yellow solution.[5]
~25 mg/mLWater (H₂O) at 40 °CMaximum solubility.[5]
50 mg/mL (62.27 mM)PBSRequires sonication.[8]
≥51 mg/mLEthanol (EtOH)-[9]
Stock Solution Storage -20°C or -80°CDMSO / WaterStore in aliquots to avoid repeated freeze-thaw cycles.[2][7]
-80°CSolventStable for up to 6 months.[8]
-20°CSolventStable for up to 1 month.[7][8]
Solid Compound Storage -20°C-Long-term storage (months to years).[2][4][2][4]
Room Temperature-Suitable for short-term storage.[5]
2-8°C-Store in a dry, sealed container.[10][10]

Experimental Protocols

Safety Precautions

This compound is highly toxic if swallowed, inhaled, or in contact with skin.[11] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling should be performed in a certified chemical fume hood.[11]

Materials
  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized, or Milli-Q water

  • Phosphate-Buffered Saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution suitable for further dilution in cell culture media or aqueous buffers.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1][10]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 80.3 mg of the compound.

  • Solubilization: Add the weighed solid to a sterile tube. Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly. If the solid does not dissolve completely, use an ultrasonic bath to facilitate dissolution.[7][8] Gentle warming to 37°C for 10 minutes can also aid solubility.[7][9]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.

Protocol for Preparing a 20 mg/mL Aqueous Stock Solution

This protocol is suitable for experiments where DMSO may interfere with the assay.

  • Equilibration: Allow the vial of this compound to reach room temperature before opening.

  • Weighing: In a chemical fume hood, weigh out 20 mg of this compound.

  • Solubilization: Add the solid to a sterile tube. Add 1 mL of sterile, deionized water.

  • Dissolution: Cap the tube and vortex. Use an ultrasonic bath to ensure complete dissolution.[8] For maximum solubility in water, the solution can be gently warmed to 40°C.[5] The resulting solution should be clear and faintly yellow.[5]

  • Aliquoting and Storage: Aliquot the aqueous solution into single-use sterile tubes and store at -20°C or -80°C. It is recommended to use aqueous solutions promptly after preparation.

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the mechanism of action of atractyloside.

G cluster_prep Preparation Workflow start Start: Equilibrate Atractyloside Vial weigh Weigh Compound (Fume Hood) start->weigh add_solvent Add Solvent (e.g., DMSO, H₂O) weigh->add_solvent dissolve Dissolve: Vortex / Sonicate add_solvent->dissolve check_sol Solution Clear? dissolve->check_sol warm Gentle Warming (37-40°C) check_sol->warm No aliquot Aliquot into Sterile Tubes check_sol->aliquot Yes warm->dissolve store Store at -20°C / -80°C aliquot->store end End: Ready for Use store->end G cluster_mito Mitochondrial Inner Membrane cluster_transport Cytosol Cytosol Matrix Mitochondrial Matrix ANT ADP/ATP Translocase (ANT/AAC) ADP_cyto ADP ATP_matrix ATP Result ATP Synthesis Stops & Cell Death ANT->Result ADP_cyto->ANT Enters ATP_matrix->ANT Exported Atractyloside Atractyloside Potassium Salt Block Inhibition Atractyloside->Block Block->ANT

References

Application Notes and Protocols: Atractyloside Potassium Salt in Isolated Mitochondria Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier.[1][2][3] This pivotal transporter, located on the inner mitochondrial membrane, facilitates the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix. By competitively binding to the ANT, atractyloside effectively halts this exchange, leading to an inhibition of oxidative phosphorylation and a subsequent depletion of cellular ATP.[1][2][4] Its well-defined mechanism of action makes it an invaluable tool for studying various aspects of mitochondrial function and dysfunction in isolated mitochondria.

These application notes provide an overview of the key applications of this compound in isolated mitochondria research, complete with detailed experimental protocols and quantitative data to guide your studies.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the cytosolic-facing conformation of the ANT. This binding event locks the transporter in a state where it can no longer bind and translocate ADP into the mitochondrial matrix. The lack of ADP in the matrix starves the F1Fo-ATP synthase of its substrate, thereby inhibiting ATP production via oxidative phosphorylation. This leads to a cascade of effects including the inhibition of ADP-stimulated (State 3) respiration, an increase in the mitochondrial membrane potential (hyperpolarization) under certain conditions, and ultimately, a decrease in cellular energy levels.

cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix ADP_out ADP ANT Adenine Nucleotide Translocator (ANT) ADP_out->ANT Enters ATP_out ATP ANT->ATP_out Translocated ADP_in ADP ANT->ADP_in Translocated ATP_Synthase F1Fo-ATP Synthase ADP_in->ATP_Synthase Substrate ATP_in ATP ATP_in->ANT Enters ATP_Synthase->ATP_in Produces Atractyloside Atractyloside Potassium Salt Inhibition Atractyloside->Inhibition Inhibition->ANT

Mechanism of Atractyloside Inhibition of the ANT.

Key Applications and Protocols

Inhibition of Mitochondrial Respiration

Atractyloside is a classic inhibitor of State 3 (ADP-stimulated) respiration. By preventing the entry of ADP into the mitochondrial matrix, it uncouples the electron transport chain from ATP synthesis, leading to a sharp decrease in oxygen consumption.

Experimental Protocol: Measuring Oxygen Consumption with High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

  • Mitochondria Isolation: Isolate mitochondria from your tissue or cell type of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer (e.g., MiR05) to the chambers and allow the signal to stabilize.

  • Baseline Respiration (State 2): Add a known amount of isolated mitochondria (typically 0.05-0.2 mg/mL) to the chamber, followed by a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone). Record the basal oxygen consumption rate (State 2).

  • State 3 Respiration: Induce State 3 respiration by adding a saturating amount of ADP (e.g., 1-2 mM). A sharp increase in oxygen consumption should be observed.

  • Inhibition with Atractyloside: Once a stable State 3 respiration rate is established, inject a working concentration of this compound into the chamber. A dose-dependent inhibition of oxygen consumption will be observed.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) for each state and determine the percentage inhibition caused by atractyloside.

Start Start Isolate_Mito Isolate Mitochondria & Determine Protein Conc. Start->Isolate_Mito Setup_Respiro Calibrate Respirometer & Add Respiration Buffer Isolate_Mito->Setup_Respiro Add_Mito_Substrate Add Mitochondria & Substrates (State 2) Setup_Respiro->Add_Mito_Substrate Add_ADP Add ADP (State 3) Add_Mito_Substrate->Add_ADP Add_ATR Inject Atractyloside Add_ADP->Add_ATR Analyze_Data Analyze Oxygen Consumption Rates Add_ATR->Analyze_Data End End Analyze_Data->End

Workflow for Mitochondrial Respiration Assay.
Assessment of Mitochondrial Membrane Potential

The effect of atractyloside on mitochondrial membrane potential (ΔΨm) can be complex. Initially, by inhibiting ATP synthesis and the consumption of the proton gradient, it can cause hyperpolarization. However, prolonged inhibition and downstream effects can lead to depolarization, especially in the context of inducing the mitochondrial permeability transition pore.

Experimental Protocol: Measuring Mitochondrial Membrane Potential using JC-1 Dye

  • Mitochondria Preparation: Isolate mitochondria as previously described.

  • JC-1 Staining: Resuspend the isolated mitochondria in an appropriate assay buffer. Add the JC-1 dye (typically 1-10 µM) and incubate at 37°C for 15-30 minutes in the dark.

  • Atractyloside Treatment: Treat the stained mitochondria with the desired concentration of this compound. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • Healthy, polarized mitochondria: JC-1 forms J-aggregates, which emit red fluorescence (excitation ~585 nm, emission ~590 nm).

    • Depolarized mitochondria: JC-1 remains as monomers, which emit green fluorescence (excitation ~514 nm, emission ~529 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of ATP Synthesis

As a direct inhibitor of the ANT, atractyloside is an excellent tool for studying the contribution of oxidative phosphorylation to total cellular or mitochondrial ATP production.

Experimental Protocol: Measuring ATP Levels using a Luciferase-Based Assay

  • Mitochondrial Incubation: Isolate mitochondria and resuspend them in a suitable incubation buffer containing substrates for oxidative phosphorylation (e.g., pyruvate, malate, and ADP).

  • Atractyloside Treatment: Treat the mitochondrial suspension with various concentrations of this compound.

  • ATP Measurement: At desired time points, lyse the mitochondria to release the ATP. Measure the ATP concentration using a commercial luciferase-based ATP assay kit according to the manufacturer's protocol. The luminescence generated is proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in your samples and express the results as a percentage of the untreated control.

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

Atractyloside, particularly in the presence of Ca2+, can promote the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. This application is useful for studying the mechanisms of mPTP regulation and its role in cell death pathways.

Experimental Protocol: Calcium Retention Capacity (CRC) Assay

  • Mitochondria Preparation: Isolate mitochondria and resuspend them in a calcium-free buffer.

  • Assay Setup: In a fluorometer with a stirred cuvette or a 96-well plate, add the mitochondrial suspension to a buffer containing a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

  • Atractyloside Pre-incubation: Add this compound to the mitochondrial suspension and incubate for a short period.

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension. Mitochondria will take up the Ca2+, causing a decrease in the extra-mitochondrial Ca2+ fluorescence.

  • mPTP Opening: Continue adding Ca2+ pulses until a sudden, massive release of Ca2+ from the mitochondria is observed, indicated by a sharp and sustained increase in fluorescence. This signifies the opening of the mPTP.

  • Data Analysis: The total amount of Ca2+ taken up by the mitochondria before pore opening is the calcium retention capacity. A lower CRC in the presence of atractyloside indicates sensitization to mPTP opening.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the source of mitochondria, the specific assay, and the experimental conditions. The following tables summarize some reported values.

Table 1: Effects of Atractyloside on Mitochondrial Respiration

Mitochondrial SourceParameterAtractyloside ConcentrationObserved EffectReference
Rat Renal CortexState 3 Respiration53 µM50% inhibition (IC50)[5]
Rat Renal CortexBasal Oxygen Consumption> 50 µMSignificant inhibition[5]

Table 2: Effects of Atractyloside on Mitochondrial ATP Levels

Cell TypeAtractyloside ConcentrationDuration of TreatmentReduction in ATP Content (% of control)Reference
Arteriolar Smooth Muscle Cells7.5 µM10 min48%[6]
Arteriolar Smooth Muscle Cells10 µM10 min63%[6]
Arteriolar Smooth Muscle Cells15 µM10 min66%[6]
Myotubes40 µM5 minSignificant decrease[7]

Table 3: Concentrations of Atractyloside Used in Various Mitochondrial Studies

ApplicationCell/Mitochondria TypeAtractyloside ConcentrationReference
Inhibition of Oxidative PhosphorylationHepG2 cells2.5 - 10 µM[1]
Induction of mPTP (Carboxyatractyloside)Isolated Mitochondria0.5 µM

Concluding Remarks

This compound remains a cornerstone tool for mitochondrial research. Its specific and potent inhibition of the adenine nucleotide translocator provides a reliable method for dissecting the intricate processes of mitochondrial bioenergetics. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of mitochondrial function, from basic respiration to the complex regulation of cell death pathways. As with any potent inhibitor, careful dose-response experiments are recommended to determine the optimal concentration for your specific experimental system.

References

Application Notes and Protocols for Measuring Changes in Mitochondrial Membrane Potential with Atractyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status. A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and can be indicative of cellular stress or apoptosis. Atractyloside (ATR), a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), provides a valuable tool for studying these processes. By blocking the exchange of ADP and ATP across the inner mitochondrial membrane, atractyloside disrupts oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential.[1] These application notes provide detailed protocols for utilizing atractyloside to induce and measure changes in mitochondrial membrane potential using common fluorescent probes.

Mechanism of Action of Atractyloside

Atractyloside is a glycoside that specifically and competitively binds to the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[2][3][4] The ANT is responsible for the crucial exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix. By inhibiting ANT, atractyloside effectively halts the supply of ADP to the F1F0-ATP synthase, thereby inhibiting ATP production via oxidative phosphorylation. This disruption of the proton gradient across the inner mitochondrial membrane leads to a decrease in the mitochondrial membrane potential.[5][6]

Data Presentation

The following tables summarize the expected quantitative and qualitative changes in mitochondrial membrane potential upon treatment with atractyloside, as measured by common fluorescent probes.

Table 1: Expected Changes in JC-1 Fluorescence after Atractyloside Treatment

Atractyloside ConcentrationObservationRed Fluorescence (J-aggregates)Green Fluorescence (J-monomers)Red/Green Fluorescence Ratio
Control (0 µM) Healthy, polarized mitochondriaHighLowHigh
Low µM concentrations Initial signs of depolarizationDecreasingIncreasingDecreasing
High µM concentrations Significant depolarizationLowHighLow

Table 2: Expected Changes in TMRM/TMRE Fluorescence after Atractyloside Treatment

Atractyloside ConcentrationObservationFluorescence Intensity
Control (0 µM) Polarized mitochondriaHigh
Increasing µM concentrations Progressive depolarizationDecreasing

Signaling Pathway

The inhibition of the Adenine Nucleotide Translocator (ANT) by atractyloside initiates a signaling cascade that impacts cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR).

Caption: Atractyloside inhibits ANT, leading to AMPK activation and mTOR inhibition.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1

The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

A. Materials

  • JC-1 dye

  • Atractyloside

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

B. Protocol for Fluorescence Microscopy

  • Seed cells on glass coverslips or in a 96-well plate and culture overnight.

  • Treat cells with desired concentrations of atractyloside for the appropriate duration. Include a vehicle-only control.

  • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells.

  • Immediately visualize the cells using a fluorescence microscope with filters for green (FITC) and red (TRITC/Rhodamine) fluorescence.

C. Protocol for Flow Cytometry

  • Culture cells in suspension or detach adherent cells.

  • Treat cells with atractyloside as described above.

  • Centrifuge the cells and resuspend them in 0.5 mL of a 2 µM JC-1 working solution.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

D. Protocol for Fluorescence Plate Reader

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with atractyloside.

  • Add JC-1 working solution and incubate as described above.

  • Wash the cells.

  • Measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/530 nm for green and ~540/590 nm for red fluorescence.

  • Calculate the ratio of red to green fluorescence intensity.

Measurement of Mitochondrial Membrane Potential using TMRM or TMRE

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity of these dyes.

A. Materials

  • TMRM or TMRE dye

  • Atractyloside

  • Cell culture medium

  • PBS

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

B. Protocol for Fluorescence Microscopy

  • Seed and treat cells with atractyloside as described for the JC-1 protocol.

  • Prepare a 20-200 nM working solution of TMRM or TMRE in pre-warmed cell culture medium.

  • Remove the culture medium and add the TMRM/TMRE working solution.

  • Incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Add fresh medium or PBS.

  • Visualize the cells using a fluorescence microscope with a rhodamine filter set.

C. Protocol for Flow Cytometry

  • Culture and treat cells with atractyloside.

  • Resuspend the cells in medium containing 20-200 nM TMRM or TMRE.

  • Incubate for 20-30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).

D. Protocol for Fluorescence Plate Reader

  • Seed and treat cells in a black, clear-bottom 96-well plate.

  • Add TMRM/TMRE working solution and incubate.

  • Wash the cells.

  • Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~549/575 nm.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Measurement Measurement cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) ATR_Treatment 2. Atractyloside Treatment (Dose-response & time-course) Cell_Culture->ATR_Treatment Staining_JC1 3a. Stain with JC-1 ATR_Treatment->Staining_JC1 Staining_TMRM 3b. Stain with TMRM/TMRE ATR_Treatment->Staining_TMRM Microscopy 4a. Fluorescence Microscopy (Qualitative Imaging) Staining_JC1->Microscopy Flow_Cytometry 4b. Flow Cytometry (Quantitative Analysis) Staining_JC1->Flow_Cytometry Plate_Reader 4c. Plate Reader (High-throughput Screening) Staining_JC1->Plate_Reader Staining_TMRM->Microscopy Staining_TMRM->Flow_Cytometry Staining_TMRM->Plate_Reader Analysis_JC1 5a. Calculate Red/Green Ratio Microscopy->Analysis_JC1 Analysis_TMRM 5b. Quantify Fluorescence Intensity Microscopy->Analysis_TMRM Flow_Cytometry->Analysis_JC1 Flow_Cytometry->Analysis_TMRM Plate_Reader->Analysis_JC1 Plate_Reader->Analysis_TMRM

Caption: Workflow for measuring mitochondrial membrane potential changes with atractyloside.

References

Application Notes and Protocols for Utilizing Atractyloside Potassium Salt in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Atractyloside potassium salt is a potent and specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP. By inhibiting ANT, atractyloside effectively uncouples the electron transport chain from ATP synthesis, providing a valuable tool for dissecting mitochondrial function. These application notes provide a detailed protocol for the use of this compound in Seahorse XF assays to investigate cellular bioenergetics.

Principle of the Assay

Atractyloside is a glycoside that competitively binds to the adenine nucleotide translocase, preventing the transport of ADP from the cytosol into the mitochondrial matrix and the export of ATP from the matrix to the cytosol.[1] This blockade of substrate (ADP) for ATP synthase leads to a rapid cessation of oxidative phosphorylation and, consequently, a decrease in mitochondrial respiration.

In a Seahorse XF assay, the injection of atractyloside will induce a sharp decline in the oxygen consumption rate (OCR). The residual OCR after atractyloside injection can be attributed to non-mitochondrial oxygen consumption and proton leak. This allows for the quantification of the mitochondrial respiration that is dependent on the ADP/ATP exchange.

Data Presentation

Table 1: Recommended Concentration Range of this compound for Titration
Concentration LevelSuggested ConcentrationRationale
Low1 - 10 µMBased on concentrations used in cell-based assays to investigate effects on mitochondrial respiratory chain complexes.[2]
Medium10 - 50 µMEncompasses the range where significant inhibition of respiration has been observed in isolated mitochondria and tubules.[3]
High50 - 100 µMConcentrations at which maximal or near-maximal inhibition of state 3 respiration has been reported in isolated mitochondria.[3]

Note: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment.

Table 2: Expected Effects of Atractyloside on Seahorse XF Mito Stress Test Parameters
ParameterExpected EffectExplanation
Basal Respiration DecreaseInhibition of ADP/ATP exchange reduces the rate of oxidative phosphorylation, which is a major contributor to basal OCR.
ATP-linked Respiration N/A (if injected after Oligomycin)If used in a modified Mito Stress Test, it would be injected after oligomycin, making this parameter not directly measurable in its presence.
Proton Leak No direct effectAtractyloside's primary target is not the components responsible for proton leak.
Maximal Respiration DecreaseBy blocking ADP entry, atractyloside prevents the increase in respiration typically induced by an uncoupler like FCCP.
Spare Respiratory Capacity DecreaseAs maximal respiration is inhibited, the capacity to respond to increased energy demand is diminished.
Non-Mitochondrial Respiration No effectAtractyloside is specific to a mitochondrial protein and should not affect non-mitochondrial oxygen-consuming enzymes.

Experimental Protocols

This section provides a recommended protocol for incorporating this compound into a Seahorse XF assay. This protocol is based on the known mechanism of the inhibitor and standard Seahorse XF assay procedures.

Materials and Reagents
  • This compound (e.g., Sigma-Aldrich, Cat. No. A6882)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cell line of interest

  • Standard Seahorse XF assay reagents (e.g., Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress Test)

  • DMSO (for dissolving atractyloside, if necessary)

  • Phosphate-buffered saline (PBS)

Preparation of Atractyloside Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent. This compound is soluble in water.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Proposed Seahorse XF Assay Workflow with Atractyloside Injection

This protocol describes the use of atractyloside as a fourth injection in a modified Seahorse XF Mito Stress Test to determine the proportion of respiration dependent on the ADP/ATP translocase.

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and supplement with substrates (e.g., glucose, pyruvate, glutamine) as required for your experiment. Adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the plate and wash the cells gently with the pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Reagent Loading: Load the hydrated sensor cartridge with the following compounds (final concentrations will depend on cell type and should be optimized):

    • Port A: Oligomycin (e.g., 1.0 - 2.0 µM)

    • Port B: FCCP (e.g., 0.5 - 2.0 µM, titrated for optimal concentration)

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM)

    • Port D: this compound (titrate concentrations, e.g., 10 µM, 50 µM, 100 µM)

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections from the ports.

    • The injection of atractyloside after the standard Mito Stress Test compounds will reveal the extent to which respiration is dependent on the ADP/ATP translocase.

Mandatory Visualizations

Diagram 1: Mechanism of Atractyloside Action

cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ADP_m ADP ATP_m ATP ATP_Synthase ATP Synthase ATP_m->ATP_Synthase Substrate ANT Adenine Nucleotide Translocase (ANT) ATP_m->ANT Enters ADP_c ADP ADP_c->ANT Enters ATP_c ATP ANT->ADP_m Transport ANT->ATP_c Export Atractyloside Atractyloside Atractyloside->ANT Inhibits Cytosol Cytosol

Caption: Mechanism of Atractyloside Inhibition of the Adenine Nucleotide Translocase.

Diagram 2: Proposed Seahorse XF Assay Workflow

Start Start Baseline Measure Baseline OCR/ECAR Start->Baseline Inject_Oligo Inject Oligomycin Baseline->Inject_Oligo Measure_ATP_Linked Measure ATP-Linked Respiration Inject_Oligo->Measure_ATP_Linked Inject_FCCP Inject FCCP Measure_ATP_Linked->Inject_FCCP Measure_Maximal Measure Maximal Respiration Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Maximal->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito Inject_Atr Inject Atractyloside Measure_Non_Mito->Inject_Atr Measure_ANT_Dependent Measure ANT-Dependent Respiration Inject_Atr->Measure_ANT_Dependent End End Measure_ANT_Dependent->End

Caption: Proposed workflow for using Atractyloside in a Seahorse XF assay.

References

Troubleshooting & Optimization

atractyloside potassium salt not inducing cell death troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for atractyloside potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Troubleshooting Guide

Q1: Why is my this compound treatment not inducing cell death?

If you are not observing the expected cytotoxic effects, there could be several factors at play. Work through the following potential causes and solutions.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
1. Compound Integrity and Storage a. Verify Storage Conditions: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1][2] The compound can be hygroscopic, so ensure the container is tightly sealed.[3] b. Check Shelf Life: If stored properly, the compound should be stable for at least 2 years.[1] However, if the compound is old or has been stored improperly, it may have degraded. Consider using a fresh batch.
2. Improper Solution Preparation a. Confirm Solubility: this compound is soluble in DMSO and water.[1][4][5][6] Ensure you are using a sufficient volume of solvent to fully dissolve the compound. Gentle warming at 37°C or sonication can aid in dissolution.[4][7] b. Use High-Quality Solvent: For DMSO solutions, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[8] c. Check for Precipitation: After adding the stock solution to your cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent used.
3. Suboptimal Experimental Parameters a. Concentration Titration: The effective concentration of this compound is highly cell-type dependent. If you are not seeing an effect, you may need to perform a dose-response experiment. Concentrations used in the literature range from micromolar to millimolar. For example, 3 mM was used to inhibit the growth of Ehrlich ascites tumor cells[4][7], while concentrations of 50-100 µM induced apoptosis in prostate cancer cell lines after 48 hours.[9] b. Time-Course Experiment: The incubation time required to observe cell death can also vary. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.
4. Cell Line-Specific Resistance a. Intrinsic Resistance: Some cell lines may exhibit intrinsic resistance to this compound. This could be due to a lower reliance on mitochondrial oxidative phosphorylation or differences in the expression or function of the adenine nucleotide translocator (ANT).[10] For example, kidney glomeruli are more resistant to atractyloside than proximal tubule cells.[11] b. Verify Target Presence: Confirm that your cell line expresses the target protein, the adenine nucleotide translocator (ANT), at sufficient levels.
5. Assay-Related Issues a. Choice of Assay: Ensure that the assay you are using to measure cell death is appropriate and sensitive enough. For example, an MTT or MTS assay measures metabolic activity, which may not always directly correlate with apoptosis. Consider using a more direct measure of apoptosis, such as Annexin V/PI staining, or a cytotoxicity assay that measures membrane integrity, like LDH release. b. Positive Control: Include a positive control for apoptosis induction in your experiments, such as staurosporine or camptothecin, to ensure that your cell death detection methods are working correctly.[12]

Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the mitochondrial adenine nucleotide translocator (ANT), also known as the ADP/ATP carrier.[8] This protein is located in the inner mitochondrial membrane and is responsible for exchanging ADP from the cytoplasm for ATP synthesized in the mitochondrial matrix.[13][14] By binding to ANT, atractyloside blocks this exchange, leading to a depletion of cellular ATP, disruption of mitochondrial function, and ultimately, cell death.[13][15]

Q3: Does this compound induce apoptosis or necrosis?

This compound can induce both apoptosis and necrosis. The specific mode of cell death is often dose-dependent. Lower concentrations tend to induce apoptosis, while higher concentrations are more likely to cause massive necrosis.[16]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO or sterile water.[1][4][5][6] For example, a 100 mg/mL stock solution can be prepared in DMSO.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[8] When preparing your working concentration, dilute the stock solution in your cell culture medium.

Q5: Are there any known off-target effects of this compound?

While the primary target is the mitochondrial ANT, some studies suggest potential crosstalk with other signaling pathways. For instance, in certain non-small cell lung cancer cells, atractyloside has been shown to inhibit AKT phosphorylation.[17] It's important to consider these potential off-target effects when interpreting your results.

Data Summary

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved Effect
Ehrlich Ascites Tumor Cells3 mM24 hours70% inhibition of cell growth
Prostate Cancer Cells (DU145, LNCaP)50-100 µM48 hoursInduction of apoptosis
Non-Small Cell Lung Cancer (PC-9, H1975)5 µM2-4 daysInhibition of cell proliferation
Normal J2-3T3 and Cervical Carcinoma CellsDose-dependentNot specifiedInduction of apoptosis

Experimental Protocols

Protocol 1: General Procedure for Induction of Cell Death

This protocol provides a general framework for treating cultured cells with this compound to induce cell death.

Materials:

  • This compound

  • Anhydrous DMSO or sterile water

  • Appropriate cell culture medium

  • Cultured cells in logarithmic growth phase

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Prepare Stock Solution:

    • Aseptically prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or sterile water.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution and store at -20°C.

  • Cell Seeding:

    • Seed your cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 12-24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO or water used for the highest drug concentration).

    • Include a positive control for cell death if necessary (e.g., staurosporine).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Death:

    • Following incubation, assess cell viability and the mode of cell death using an appropriate assay, such as:

      • MTT/MTS Assay: To measure metabolic activity.

      • Trypan Blue Exclusion Assay: To determine cell viability.

      • Annexin V/PI Staining followed by Flow Cytometry: To differentiate between apoptotic and necrotic cells.

      • LDH Release Assay: To quantify cytotoxicity.

      • Western Blotting: To detect cleavage of caspase-3 or PARP.

Visualizations

Signaling Pathway of Atractyloside-Induced Cell Death

Atractyloside_Pathway cluster_mito ATR Atractyloside Potassium Salt ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits ATP_out ATP ANT->ATP_out ATP_depletion Cellular ATP Depletion ANT->ATP_depletion Mito_Membrane Inner Mitochondrial Membrane ADP_in ADP ADP_in->ANT Matrix Mitochondrial Matrix Cytosol Cytosol Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction mPTP mPTP Opening Mito_dysfunction->mPTP Apoptosis Apoptosis mPTP->Apoptosis Low Dose Necrosis Necrosis mPTP->Necrosis High Dose

Caption: Mechanism of atractyloside-induced cell death.

Troubleshooting Workflow

Troubleshooting_Workflow Start No Cell Death Observed Check_Compound Step 1: Verify Compound Integrity & Storage Start->Check_Compound Check_Solution Step 2: Review Solution Preparation Check_Compound->Check_Solution Compound OK Outcome_Not_OK Consult Further Check_Compound->Outcome_Not_OK Degraded Check_Parameters Step 3: Optimize Experimental Parameters (Dose/Time) Check_Solution->Check_Parameters Solution OK Check_Solution->Outcome_Not_OK Precipitation Consider_Resistance Step 4: Investigate Cell-Specific Resistance Check_Parameters->Consider_Resistance Parameters OK Check_Parameters->Outcome_Not_OK No Effect at Max Dose Review_Assay Step 5: Validate Cell Death Assay Consider_Resistance->Review_Assay Resistance Unlikely Consider_Resistance->Outcome_Not_OK Cell Line Resistant Outcome_OK Issue Resolved Review_Assay->Outcome_OK Assay OK Review_Assay->Outcome_Not_OK Assay Issue

Caption: Troubleshooting workflow for atractyloside experiments.

References

Technical Support Center: Atractyloside Potassium Salt Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with atractyloside potassium salt. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide translocator (ANT).[1][2][3][4] This protein is located on the inner mitochondrial membrane and is responsible for exchanging cytosolic ADP for ATP synthesized within the mitochondria.[5] By binding to the ANT, atractyloside blocks this exchange, leading to a depletion of ATP in the cytosol and an accumulation of ADP.[6] This disruption of cellular energy metabolism can induce apoptosis and other forms of cell death.

Q2: How should I store and handle this compound?

For long-term storage, it is recommended to keep this compound at -20°C.[7] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C. The compound is stable for several weeks under ordinary shipping conditions.[8] It is important to handle the compound in a well-ventilated area and avoid inhalation, skin contact, and eye contact.[8][9]

Q3: In what solvents is this compound soluble?

This compound is soluble in water (up to 20 mg/mL) and DMSO (up to 100 mg/mL).[1][5] When preparing stock solutions, it is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q4: What is the difference between atractyloside and carboxyatractyloside?

Carboxyatractyloside is a structural analog of atractyloside and is considered to be about 10 times more potent in inhibiting the ADP/ATP translocase.[10] The inhibitory effect of carboxyatractyloside is not readily reversed by increasing the concentration of adenine nucleotides, unlike atractyloside.[10] Inconsistent experimental results could arise from the presence of carboxyatractyloside as an impurity in atractyloside preparations.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assays

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Unexpectedly high or low cell death at a given concentration.

  • Large error bars in cell viability data.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Purity and Integrity Ensure the purity of the this compound. Contamination with the more potent carboxyatractyloside can lead to significant variability.[10] Consider obtaining a certificate of analysis from the supplier.
Solvent Quality and Storage Use high-purity, fresh DMSO to prepare stock solutions, as absorbed moisture can affect solubility.[1] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Density Optimize and maintain a consistent cell seeding density for each experiment. Cell density can influence the cellular response to toxins.
Incubation Time The duration of exposure to atractyloside can significantly impact cell viability. Standardize the incubation time across all experiments.
Assay Interference Atractyloside's mechanism of action involves depleting ATP, which can directly interfere with ATP-based viability assays (e.g., CellTiter-Glo). Consider using a different viability assay, such as one based on metabolic activity (MTT, MTS) or membrane integrity (trypan blue exclusion, LDH release).
Issue 2: Inconsistent Induction of Apoptosis

Symptoms:

  • Variable results in apoptosis assays (e.g., caspase activation, annexin V staining, DNA fragmentation).

  • Lack of a clear dose-dependent increase in apoptotic markers.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sub-optimal Concentration Range Perform a dose-response study to determine the optimal concentration range for inducing apoptosis in your specific cell type. The effective concentration can vary between cell lines.
Cell Type-Specific Responses Different cell types may exhibit varying sensitivity to atractyloside. What induces apoptosis in one cell line might cause necrosis in another. Characterize the mode of cell death in your model system.
Timing of Apoptosis Measurement The kinetics of apoptosis can vary. Conduct a time-course experiment to identify the optimal time point for measuring apoptotic markers after treatment with atractyloside.
Mitochondrial Permeability Transition (MPT) Atractyloside is a known inducer of the mitochondrial permeability transition pore (MPTP).[11] The opening of the MPTP can lead to the release of pro-apoptotic factors. Inconsistent MPTP opening can lead to variable apoptotic responses.
Issue 3: Unexpected Results in Mitochondrial Function Assays

Symptoms:

  • Fluctuations in measurements of mitochondrial membrane potential.

  • Inconsistent inhibition of cellular respiration.

  • Variable effects on ATP levels.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Stability in Media Atractyloside can degrade under certain conditions, such as prolonged heating or acidic pH.[4] Prepare fresh dilutions of the compound in culture media for each experiment.
Off-Target Effects While primarily targeting the ANT, high concentrations of atractyloside may have other effects. It has been shown to inhibit chloride channels in mitochondrial membranes.[1][12] Use the lowest effective concentration to minimize off-target effects.
Cellular Metabolic State The metabolic state of the cells (e.g., glycolytic vs. oxidative phosphorylation) can influence their response to an ANT inhibitor. Ensure consistent cell culture conditions to maintain a stable metabolic phenotype.
Assay-Specific Interference Some fluorescent dyes used to measure mitochondrial membrane potential can be affected by changes in mitochondrial morphology induced by atractyloside.[11] Consider using multiple methods to assess mitochondrial function.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT)
  • Reagents and Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

Table 1: Effect of Atractyloside on Cell Viability in HepG2 Cells [6]

Atractyloside Concentration (µM)Cell Viability (%)
0 (Control)100
2.5No significant effect
5No significant effect
7.5No significant effect
10Significant inhibition
20Significant inhibition

Table 2: Effect of Atractyloside on Cellular Components in Pig Kidney and Liver Slices [13][14]

ParameterKidney SlicesLiver Slices
LDH Leakage Significant increase at ≥0.5 mMSignificant increase at ≥0.5 mM
Lipid Peroxidation No significant changeSignificant increase at ≥0.2 mM
GSH Depletion Marked depletion at ≥0.2 mMMarked depletion at ≥0.2 mM
ATP Depletion Marked depletion at ≥0.2 mMMarked depletion at ≥0.2 mM

Visualizations

Atractyloside_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ATP_matrix ATP ANT ADP/ATP Translocase (ANT) ATP_matrix->ANT Export ADP_matrix ADP ANT->ADP_matrix Import ATP_cytosol ATP ANT->ATP_cytosol Transport ADP_cytosol ADP ADP_cytosol->ANT Transport Atractyloside Atractyloside Atractyloside->ANT Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Compound Purity and Integrity Start->Check_Purity Check_Handling Review Solution Preparation and Handling Check_Purity->Check_Handling Purity OK Check_Protocol Examine Experimental Protocol Parameters Check_Handling->Check_Protocol Handling OK Optimize_Parameters Optimize Concentration, Time, and Cell Density Check_Protocol->Optimize_Parameters Parameters Variable Consider_Assay Evaluate Potential Assay Interference Check_Protocol->Consider_Assay Parameters Consistent End Consistent Results Optimize_Parameters->End Consider_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Atractyloside Potassium Salt for mPTP Induction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Atractyloside (ATR) potassium salt to induce the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is Atractyloside potassium salt and how does it induce mPTP opening?

Atractyloside (ATR) potassium salt is a natural glycoside that acts as a potent inhibitor of the Adenine Nucleotide Translocator (ANT) located on the inner mitochondrial membrane.[1][2] It specifically binds to ANT, locking it in a conformation (the "c-conformation") that facilitates the opening of the mitochondrial permeability transition pore (mPTP).[3] Prolonged mPTP opening disrupts the mitochondrial membrane potential, halts ATP synthesis, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.[4][5][6]

Q2: What is a typical starting concentration range for Atractyloside in cell-based assays?

The optimal concentration is highly cell-type dependent. However, a common starting range for in vitro experiments is between 5 µM and 20 µM . For example, studies have used 10 µM ATR to promote mPTP opening in H9C2 myocardial cells.[7] In another study with HepG2 and L-02 liver cells, concentrations of 2.5 to 7.5 µM were found to be effective for specific pathways without immediately inducing cell death, while concentrations of 10 and 20 µM inhibited cell viability.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.

Q3: How should I prepare and store this compound?

  • Storage: For long-term storage (months to years), this compound should be kept in a dry, dark place at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is hygroscopic (absorbs moisture), so it should be stored in a sealed container.[9]

  • Preparation: A stock solution is typically prepared by dissolving the powder in DMSO.[1] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[10]

Q4: What are the key indicators of successful mPTP induction?

Successful mPTP induction can be confirmed by observing several downstream events, including:

  • Mitochondrial Swelling: An increase in mitochondrial volume, which can be measured by a decrease in light absorbance (at ~540 nm) in isolated mitochondria.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A rapid depolarization of the inner mitochondrial membrane.

  • Release of Mitochondrial Calcium: A sudden release of calcium accumulated in the mitochondrial matrix, often measured using fluorescent calcium indicators.[11]

  • Release of Cytochrome c: The release of pro-apoptotic factors from the intermembrane space into the cytosol.[12]

Q5: What are the essential positive and negative controls for an mPTP induction experiment?

  • Positive Control: A well-characterized inducer like a high concentration of calcium (Ca²⁺) in combination with an inorganic phosphate (Pi) buffer can be used to ensure the assay system is working.[3] Ionomycin is also frequently used to induce mPTP opening in cell-based assays.[4]

  • Negative Control (Inhibitors):

    • Cyclosporine A (CsA): The most common mPTP inhibitor, which acts by binding to cyclophilin D (CypD).[3][5]

    • Bongkrekic Acid (BKA): An ANT inhibitor that locks the transporter in a conformation that prevents mPTP opening.[4][5]

    • ADP: Can act as an inhibitor of the mPTP.[3]

Troubleshooting Guide

ProblemPotential CausesSuggested Solutions
No mPTP opening observed after adding Atractyloside. 1. Atractyloside concentration is too low. 2. Atractyloside degradation. 3. Insufficient Ca²⁺ in the buffer. Ca²⁺ is often required as a co-inducer.4. Cell type is resistant. 1. Perform a dose-response curve with a wider concentration range (e.g., 1 µM to 50 µM).2. Prepare a fresh stock solution from powder. Ensure proper storage conditions.[1][2]3. Check the composition of your experimental buffer. Ensure an adequate concentration of Ca²⁺ is present.4. Verify your cell model's sensitivity to mPTP induction from published literature.
High variability and poor reproducibility between experiments. 1. Inconsistent cell health or passage number. 2. Degradation of Atractyloside stock solution. 3. Inconsistent preparation of isolated mitochondria. 4. Variations in buffer pH or temperature. 1. Use cells from a consistent passage number and ensure high viability (>95%) before starting.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use fresh aliquots for critical experiments.3. Standardize the mitochondria isolation protocol to ensure consistent quality and purity.4. Prepare fresh buffers for each experiment and ensure the temperature is controlled and consistent.
Negative control (e.g., Cyclosporine A) fails to inhibit mPTP opening. 1. Inactive Cyclosporine A. 2. Atractyloside concentration is too high, causing overwhelming induction. 3. The observed effect is not mPTP-dependent. 1. Test the activity of your CsA stock. Prepare a fresh solution if necessary.2. Reduce the concentration of Atractyloside to a level where CsA can effectively compete.3. Confirm pore opening with a second inhibitor, such as Bongkrekic Acid. If both fail, the observed mitochondrial dysfunction may be due to a different mechanism.
Baseline mPTP opening is high even before adding Atractyloside. 1. Mitochondria were damaged during isolation. 2. Cells were stressed or unhealthy prior to the experiment. 3. Contaminants in the experimental buffer. 1. Optimize the isolation procedure. Perform all steps on ice and use gentle homogenization.2. Ensure proper cell culture conditions. Do not use cells that are overgrown or have been cultured for too long.3. Use high-purity reagents and water to prepare all buffers.

Data Presentation

Table 1: Summary of Atractyloside Concentrations Used in Published Studies

Cell TypeEffective Concentration RangeObservationReference
HepG2, L-02 (Human Liver)2.5 - 7.5 µMIncreased ADP/ATP ratio, activated autophagy[8]
HepG2, L-02 (Human Liver)10 - 20 µMInhibited cell viability[8]
H9C2 (Rat Myocardial)10 µMUsed as a specific mPTP opening promoter[7]

Table 2: Key Reagents and Their Roles in mPTP Assays

ReagentClassMechanism of Action
Atractyloside (ATR) InducerBinds ANT, locking it in the "c-conformation" to promote pore opening.[3]
Calcium (Ca²⁺) InducerKey physiological trigger for mPTP opening, especially in the mitochondrial matrix.[3]
Inorganic Phosphate (Pi) ModulatorCan act as both a sensitizer and a direct desensitizer depending on conditions.[3]
Cyclosporine A (CsA) InhibitorBinds to cyclophilin D (CypD), preventing its interaction with ANT.[5]
Bongkrekic Acid (BKA) InhibitorBinds ANT, locking it in the "m-conformation" to prevent pore opening.[3][5]
ADP InhibitorCompetes with ATP for binding to ANT, can inhibit mPTP opening.[3]

Experimental Protocols

Protocol 1: Assessing mPTP Opening via Mitochondrial Swelling (Spectrophotometry)

This protocol is designed for isolated mitochondria.

  • Isolate Mitochondria: Isolate mitochondria from your tissue or cells of interest using differential centrifugation. Keep the mitochondrial pellet on ice.

  • Prepare Swelling Buffer: Prepare a buffer containing 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, and 5 mM glutamate/malate, pH 7.4.

  • Prepare Reagents:

    • Prepare a 10 mM stock of Atractyloside in DMSO.

    • Prepare a 1 M stock of CaCl₂.

    • Prepare a 10 mM stock of Cyclosporine A in ethanol.

  • Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 540 nm (A₅₄₀) in kinetic mode (reading every 30-60 seconds).

  • Assay Procedure: a. Resuspend the isolated mitochondrial pellet in the swelling buffer to a final concentration of 0.5-1.0 mg/mL. b. Add 1 mL of the mitochondrial suspension to a cuvette and place it in the spectrophotometer. c. Record a stable baseline A₅₄₀ for 2-3 minutes. d. For the control/inhibitor group, add Cyclosporine A (final concentration 1-5 µM) and incubate for 2 minutes. e. Add your desired concentration of Atractyloside (e.g., 5, 10, 20 µM). f. Add a pulse of CaCl₂ (e.g., 50-100 µM final concentration) to trigger pore opening. g. Monitor the decrease in A₅₄₀ over 10-15 minutes. A rapid and sustained decrease in absorbance indicates mitochondrial swelling due to mPTP opening.

Protocol 2: Determining Optimal Atractyloside Concentration using a Calcium Retention Capacity (CRC) Assay

This protocol is adapted for permeabilized cells and measures the ability of mitochondria to sequester calcium before the mPTP opens.[11]

  • Cell Preparation: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate.

  • Prepare Assay Buffer: Prepare a buffer containing 120 mM KCl, 10 mM HEPES, 1 mM KH₂PO₄, and 5 mM succinate, pH 7.2.

  • Prepare Reagents:

    • Calcium Green-5N: Fluorescent calcium indicator.

    • Digitonin: Permeabilizing agent.

    • Atractyloside Titration: Prepare serial dilutions of Atractyloside in assay buffer.

    • CaCl₂ Pulses: Prepare a stock for repeated additions.

  • Assay Procedure: a. Wash cells with the assay buffer. b. Load cells with Calcium Green-5N and a low concentration of digitonin to selectively permeabilize the plasma membrane. c. Place the plate in a fluorescence plate reader capable of kinetic reads and automated injections (e.g., FLIPR TETRA). d. Add different concentrations of Atractyloside to the wells and incubate for 5 minutes. e. Begin recording fluorescence. Inject pulses of CaCl₂ (e.g., 5-10 µM) every 2-5 minutes.

  • Data Analysis:

    • Initially, each Ca²⁺ pulse will cause a spike in fluorescence that quickly returns to baseline as mitochondria sequester the calcium.

    • mPTP opening is marked by a large, sustained increase in fluorescence, as the mitochondria can no longer retain the accumulated calcium.

    • The optimal Atractyloside concentration will be the one that significantly reduces the number of Ca²⁺ pulses required to trigger this sustained release compared to the vehicle control.

Visual Guides

G cluster_membrane Inner Mitochondrial Membrane cluster_consequences Downstream Consequences ANT_c ANT (c-conformation) mPTP mPTP Opening ANT_c->mPTP Facilitates MMP_loss Loss of ΔΨm mPTP->MMP_loss Swelling Mitochondrial Swelling mPTP->Swelling ATR Atractyloside ATR->ANT_c Binds & Stabilizes Ca2 High Matrix Ca²⁺ Ca2->mPTP Triggers CytC Cytochrome c Release MMP_loss->CytC Swelling->CytC Apoptosis Cell Death CytC->Apoptosis

Caption: Mechanism of Atractyloside-induced mPTP opening and its consequences.

G start Start: Prepare Cells or Isolate Mitochondria assay_select Select mPTP Assay (e.g., CRC, Swelling) start->assay_select reagent_prep Prepare Reagents: - Atractyloside Titration (1-50 µM) - Controls (Vehicle, CsA) assay_select->reagent_prep run_exp Perform Kinetic Assay reagent_prep->run_exp data_acq Acquire Data (e.g., Fluorescence, Absorbance) run_exp->data_acq analyze Analyze Dose-Response Curve data_acq->analyze determine_opt Determine Optimal [ATR] for desired mPTP opening rate analyze->determine_opt end Proceed with Optimized Protocol determine_opt->end

Caption: Experimental workflow for optimizing Atractyloside concentration.

G start Experiment Start: No mPTP opening observed q1 Is [ATR] in optimal range (e.g., 5-20 µM)? start->q1 a1_yes Increase [ATR] Perform dose-response q1->a1_yes No q2 Is a Ca²⁺ source present in buffer? q1->q2 Yes a1_yes->q2 a2_no Add Ca²⁺ to buffer q2->a2_no No q3 Is ATR stock fresh and stored correctly? q2->q3 Yes a2_no->q3 a3_no Prepare fresh ATR stock q3->a3_no No end_ok Problem Solved: mPTP opening observed q3->end_ok Yes a3_no->end_ok

Caption: Troubleshooting flowchart for lack of mPTP induction.

References

issues with atractyloside potassium salt purity and experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with atractyloside potassium salt.

Frequently Asked Questions (FAQs)

1. My experimental results are inconsistent. Could the purity of my this compound be the issue?

Yes, inconsistent results are frequently linked to variations in compound purity. This compound is a natural product, and its purity can vary between batches and suppliers. Impurities may include related atractylosides or degradation products that could have off-target effects or reduce the effective concentration of the active compound.

  • Recommendation: Always use high-purity (≥95%) this compound.[1] Check the Certificate of Analysis (CoA) for the specific batch you are using. If you suspect purity issues, consider purchasing from a reputable supplier that provides detailed analytical data like HPLC or NMR. Some suppliers offer purities up to 99.94%.[2][3]

2. I'm having trouble dissolving the this compound. What are the recommended solvents?

This compound is a hydrophilic glycoside.[4] Its solubility can be a challenge in certain experimental setups.

  • Aqueous Solutions: It is soluble in water, with one source indicating a solubility of 20 mg/mL, and up to 25 mg/mL at 40°C.

  • Organic Solvents: It is also soluble in DMSO and ethanol.[2][5] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6]

Troubleshooting Tip: If you observe precipitation, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[5] Always use fresh, anhydrous solvents, as absorbed moisture can reduce solubility, especially in DMSO.[2]

3. How should I store this compound powder and stock solutions to prevent degradation?

Proper storage is critical to maintain the compound's stability and activity.

  • Powder: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[1] It is generally stable for shipping at ambient temperatures for short periods.[7]

  • Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C to avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended.[5]

4. My cells are dying too quickly or not responding at the expected concentration. What could be wrong?

This issue can stem from several factors related to the compound's mechanism of action and experimental setup.

  • Concentration: The effective concentration of atractyloside can vary significantly between cell types and experimental conditions. For example, concentrations from 1-5 µM have been used to inhibit cancer cell proliferation[8], while much higher concentrations (up to 3 mM) have been used in other cell growth inhibition studies.[5]

  • Mechanism of Action: Atractyloside is a potent inhibitor of the mitochondrial ADP/ATP translocase (ANT).[1][2][7] This disrupts mitochondrial ATP synthesis, leading to energy failure and cell death.[4] At high doses, this can cause rapid necrosis, while at lower doses, it may induce apoptosis.[9]

  • Troubleshooting:

    • Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

    • Ensure your experimental timeline is appropriate for the expected outcome (e.g., apoptosis may require a longer incubation time than acute toxicity).

    • Verify the purity of your compound, as impurities can affect potency.

5. I am seeing unexpected effects on ion channels. Is this a known off-target effect?

Yes, in addition to its primary target (ANT), this compound has been reported to inhibit chloride channels in mitochondrial membranes.[2][5][6] This could be relevant if your research involves ion homeostasis or membrane potential measurements outside of the direct context of ADP/ATP transport.

Quantitative Data Summary

Table 1: Purity and Formulation of this compound

ParameterValue/FormulationSource
Purity (Typical)≥95%[1]
Purity (High Grade)99.94%[2]
Formulation (Solid)Crystalline solid[1][5]
Molecular FormulaC₃₀H₄₄K₂O₁₆S₂[1][7]
Molecular Weight~803.0 g/mol [1][7]

Table 2: Solubility of this compound

SolventConcentrationSource
Water≥ 20 mg/mL
DMSO≥ 37.05 mg/mL (up to 100 mg/mL reported)[2][5]
Ethanol≥ 51 mg/mL[5]

Experimental Protocols

Protocol 1: Induction of Mitochondrial Permeability Transition (mPTP)

This protocol describes how to induce and measure mPTP opening in isolated mitochondria using atractyloside.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer

  • Respiration buffer (e.g., containing KCl, HEPES, succinate, rotenone)

  • This compound stock solution (e.g., 10 mM in water)

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Methodology:

  • Prepare a suspension of isolated mitochondria in cold respiration buffer at a concentration of approximately 0.5 mg/mL.

  • Equilibrate the mitochondrial suspension at 25-30°C in the spectrophotometer.

  • Monitor the baseline absorbance at 540 nm. A stable reading indicates intact mitochondria.

  • Add a pulse of CaCl₂ to energize the mitochondria and induce a slight initial swelling.

  • Add atractyloside to the desired final concentration (e.g., 10-100 µM).[10]

  • Continuously monitor the absorbance at 540 nm. A rapid decrease in absorbance indicates mitochondrial swelling, which is an indicator of mPTP opening.[10]

Protocol 2: Assessment of Apoptosis Induction in Cultured Cells

This protocol outlines the steps to treat cultured cells with atractyloside and assess apoptosis via Annexin V/Propidium Iodide (PI) staining.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of atractyloside (e.g., 1-50 µM) or a vehicle control.

  • Incubate for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Atractyloside_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits mPTP mPTP Opening ANT->mPTP Induces Opening ATP_Synth ATP Synthesis ANT->ATP_Synth Required for DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->DeltaPsi Energy_Crisis Cellular Energy Crisis ATP_Synth->Energy_Crisis Leads to CytC Cytochrome c Release DeltaPsi->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow_mPTP cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate Mitochondria from tissue/cells p2 Prepare Respiration Buffer p3 Prepare Atractyloside Stock Solution a1 Suspend Mitochondria in Buffer (0.5 mg/mL) p3->a1 a2 Equilibrate in Spectrophotometer a1->a2 a3 Monitor Baseline Absorbance (540 nm) a2->a3 a4 Add Atractyloside (e.g., 10-100 µM) a3->a4 a5 Record Decrease in Absorbance a4->a5 d1 Calculate Rate of Swelling (ΔAbs/min) a5->d1 d2 Compare with Controls d1->d2 Troubleshooting_Tree start Inconsistent or No Experimental Effect q1 Is the compound fully dissolved? start->q1 s1 Troubleshoot Solubility: - Use fresh solvent (DMSO/H2O) - Gently warm or sonicate - Check for precipitation q1->s1 No q2 Is the purity verified (≥95%)? q1->q2 Yes s1->q2 s2 Verify Purity: - Check Certificate of Analysis - Consider a new batch/supplier q2->s2 No q3 Is the concentration and incubation time optimal? q2->q3 Yes s2->q3 s3 Optimize Protocol: - Perform dose-response curve - Adjust incubation time q3->s3 No end Consult further literature for your model q3->end Yes s3->end

References

atractyloside degradation by heating or decoction and its impact on activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of atractyloside (ATR) by heating or decoction and the subsequent impact on its biological activity.

Frequently Asked Questions (FAQs)

Q1: How does heating or decoction affect the stability of atractyloside?

Heating and decoction (hydrothermal processing) lead to the degradation of atractyloside.[1][2][3] The degradation process involves decomposition, hydrolysis, and saponification of the ATR molecule.[1][2][3] The presence of acidic conditions can further enhance the degradation of atractyloside when combined with heat.[1][4] Specifically, the sulphate groups and the isovalerate ester of the atractyloside molecule are key sites for degradation during this process.[1]

Q2: What is the impact of atractyloside degradation on its biological activity and toxicity?

The degradation of atractyloside through decoction significantly reduces its cytotoxic effects.[1] This reduction in toxicity is a direct consequence of the molecular breakdown of ATR.[1][4] The primary toxic effect of atractyloside stems from its role as a specific inhibitor of the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, which disrupts the cell's energy supply.[1][2][5][6] By degrading atractyloside, its ability to inhibit ANT is diminished, thereby reducing its toxicity.

Q3: What is the underlying mechanism of atractyloside's activity?

Atractyloside competitively inhibits the adenine nucleotide translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP between the mitochondrial matrix and the cytoplasm.[1][5][6] This inhibition halts the supply of ADP into the mitochondria for ATP synthesis and the export of newly synthesized ATP to the cytoplasm, leading to a cellular energy deficit and ultimately cell death.[1][5] Furthermore, atractyloside can induce the opening of the mitochondrial permeability transition pore (mPTP).[6][7] The disruption of ANT function by atractyloside can also lead to an increased ADP/ATP ratio within the cell, which triggers the activation of the AMPK-mTORC1 signaling pathway, leading to autophagy.[8]

Q4: Are there standard methods to quantify atractyloside in experimental samples?

Yes, established methods are available for the quantification of atractyloside. A common method for analyzing ATR in herbal materials involves gas chromatography-mass spectrometry (GC-MS) combined with solid-phase extraction (SPE) and trimethylsilyl (TMS) derivatisation.[1][3] For biological samples such as blood and urine, high-performance liquid chromatography-high-resolution tandem mass spectrometry (HPLC-HRMS/MS) is a validated method.[9][10][11][12]

Troubleshooting Guides

Problem: Inconsistent results in cytotoxicity assays after decoction of atractyloside-containing herbs.

  • Possible Cause 1: Variation in Decoction Time and Temperature. The extent of atractyloside degradation is dependent on the duration and temperature of heating.

    • Solution: Standardize the decoction protocol by precisely controlling the temperature and duration of heating. Refer to the provided experimental protocols for recommended parameters.

  • Possible Cause 2: pH of the Decoction Medium. The pH of the solution can influence the rate of atractyloside degradation, with acidic conditions accelerating the process.

    • Solution: Monitor and control the pH of your decoction medium. If enhanced degradation is desired, consider adjusting the pH to a more acidic level.

  • Possible Cause 3: Presence of Carboxyatractyloside (CATR). The more toxic analogue, carboxyatractyloside, may be present and can be converted to atractyloside during storage.

    • Solution: Be aware of the potential presence of CATR in fresh plant material.[1] Proper drying and storage of herbal materials can promote the conversion of CATR to the less toxic ATR.

Problem: Difficulty in replicating atractyloside degradation kinetics.

  • Possible Cause: Inconsistent Analytical Method. The method used to quantify atractyloside can significantly impact the results.

    • Solution: Employ a validated and robust analytical method such as GC-MS with SPE and TMS derivatisation for herbal extracts or HPLC-HRMS/MS for biological fluids to ensure accurate and reproducible quantification.

Data Presentation

Table 1: Atractyloside Content in Selected Dried Herbal Materials

Herbal MaterialAtractyloside (ATR) Content (µg/g)
Atractylodes lancea8980 ± 148
Atractylodes macrocephala9230 ± 175
Xanthii Fructus2570 ± 153

Data sourced from a study by Chen et al. (2013).[1]

Table 2: Effect of Heating and Acidification on Atractyloside Degradation

ConditionTreatment Duration (min)Remaining Atractyloside (%)
98°C, pH 2.3120~60%

This indicates that approximately 40% of atractyloside was removed after 2 hours of heating at 98°C in an acidic environment (pH 2.3).[1]

Experimental Protocols

1. Quantification of Atractyloside in Herbal Medicines by GC-MS

This method is adapted from the work of Chen et al. (2013).[1]

  • Sample Preparation:

    • Prepare herbal extracts (HEs) by standard methods.

    • For kinetic studies, spike HEs of A. macrocephala with a known concentration of ATR (e.g., 100 µg/mL).

    • Adjust the pH of the spiked HEs to either 6.8 or 2.3 using phosphate-buffered saline (PBS).

    • Incubate the solutions at either 65°C or 98°C.

    • Collect samples at various time points (e.g., 15, 30, 60, 90, 120, 300 min).

  • Solid-Phase Extraction (SPE):

    • Extract the collected samples using an appropriate SPE cartridge to isolate the analytes.

  • Derivatisation:

    • Perform trimethylsilyl (TMS) derivatisation of the extracted samples.

  • GC-MS Analysis:

    • Analyze the derivatised samples using a gas chromatograph coupled with a mass spectrometer to quantify the amount of remaining atractyloside.

2. Cytotoxicity Assessment using MTT Assay

This protocol is based on the methodology described by Chen et al. (2013).[1]

  • Cell Culture:

    • Culture a suitable cell line, such as HeLa (human cervical cancer cells), in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of the herbal extract (e.g., 50, 100, 800 µg/mL) for 48 hours.

    • In parallel, treat cells with herbal extracts that have been subjected to decoction (e.g., boiling for 3 hours).

  • MTT Assay:

    • After the 48-hour incubation, replace the medium.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength to determine cell viability.

Mandatory Visualization

Atractyloside_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome HerbalMaterial Atractyloside-Containing Herbal Material Decoction Decoction (Heating in Water) HerbalMaterial->Decoction Acidification Acidification (Optional, pH Adjustment) HerbalMaterial->Acidification DegradedATR Degraded Atractyloside & Other Compounds Decoction->DegradedATR Acidification->Decoction Quantification Quantification (e.g., GC-MS) DegradedATR->Quantification ActivityAssay Biological Activity Assay (e.g., MTT Assay) DegradedATR->ActivityAssay ReducedToxicity Reduced Cytotoxicity/ Biological Activity ActivityAssay->ReducedToxicity

Caption: Experimental workflow for atractyloside degradation and activity assessment.

Atractyloside_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits ADP_in ADP (in) ANT->ADP_in ATP_out ATP (out) ANT->ATP_out mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Induces Opening ADP_ATP_ratio Increased ADP/ATP Ratio ANT->ADP_ATP_ratio Leads to CellDeath Cell Death (Energy Depletion) ANT->CellDeath Contributes to AMPK AMPK (Activated) ADP_ATP_ratio->AMPK Activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits Autophagy Autophagy (Induced) mTORC1->Autophagy Induces

Caption: Signaling pathway of atractyloside leading to autophagy and cell death.

References

Technical Support Center: Troubleshooting Mitochondrial Respiration Assays with Atractyloside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing variability in mitochondrial respiration assays involving the use of atractyloside.

Frequently Asked Questions (FAQs)

Q1: What is atractyloside and what is its primary mechanism of action in mitochondrial respiration assays?

Atractyloside (ATR) is a toxic glycoside that acts as a potent and specific inhibitor of the mitochondrial ADP/ATP translocase, also known as the Adenine Nucleotide Translocator (ANT).[1][2][3][4] The ANT is an integral protein of the inner mitochondrial membrane responsible for exchanging ADP from the cytosol for ATP produced in the mitochondrial matrix.[4] By binding competitively to the ANT, atractyloside physically blocks this exchange.[1][5] This halt in the transport of ADP into the mitochondria starves the F1Fo-ATP synthase of its substrate, thereby inhibiting oxidative phosphorylation and ADP-stimulated (State 3) respiration.[2][4]

Q2: Why am I seeing inconsistent or incomplete inhibition of State 3 respiration with atractyloside?

Variability in the inhibitory effect of atractyloside on ADP-stimulated (State 3) respiration can arise from several factors:

  • Reagent Quality and Preparation: Ensure the atractyloside powder is of high purity (≥98%) and prepare fresh stock solutions.[3] Atractyloside is soluble in water (up to 20 mg/ml).[4] Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Suboptimal Concentration: The concentration required for complete inhibition is dose-dependent.[2] If the concentration is too low, the inhibition will be incomplete. It is crucial to perform a dose-response titration to determine the optimal concentration for your specific experimental model (e.g., isolated mitochondria from different tissues, permeabilized cells).

  • High Endogenous ADP: The inhibitory effect of atractyloside can be reversed by high concentrations of ADP.[2][6] If your mitochondrial preparation has high levels of residual ADP, or if you are adding a very high concentration of ADP to initiate State 3 respiration, you may need a higher concentration of atractyloside to achieve full inhibition.

  • Poor Mitochondrial Quality: Damaged mitochondria may have a compromised inner membrane, leading to uncoupling of respiration from ATP synthesis. This can result in a lower-than-expected State 3 respiration rate to begin with, making the inhibitory effect of atractyloside less pronounced. Assess the quality of your mitochondrial preparation by determining the Respiratory Control Ratio (RCR). A high RCR value indicates well-coupled, healthy mitochondria.[7]

Q3: My baseline respiration (State 2/State 4) is affected by atractyloside. Is this expected?

Typically, atractyloside should have a minimal effect on State 4 respiration (in the presence of substrate but absence of ADP) as the ANT is not highly active under these conditions. However, some effects can be observed:

  • Induction of Mitochondrial Permeability Transition Pore (mPTP): Atractyloside is known to induce the opening of the mPTP, which can lead to mitochondrial swelling, depolarization of the membrane, and uncoupling of respiration.[8][9][10] This would manifest as an increase in the oxygen consumption rate, which is independent of ADP/ATP exchange.

  • Inhibition of H+ Leak: Some studies suggest that atractyloside can inhibit H+ leak through the ANT itself, which could lead to a slight decrease in State 4 respiration and an increase in mitochondrial membrane potential.[11]

If you observe significant changes in baseline respiration, it is important to investigate potential mPTP opening or other off-target effects.

Q4: What is the optimal concentration of atractyloside to use in my assay?

The optimal concentration is highly dependent on the experimental system (cell type, tissue source of mitochondria) and the concentration of ADP used. It is strongly recommended to perform a titration experiment. For isolated rat renal mitochondria, low doses of 53 µM have been shown to inhibit State 3 respiration by 50%.[2] In studies with cultured HepG2 cells, effective concentrations were in the lower micromolar range (2.5–7.5 µM).[6] A titration experiment will ensure you are using a concentration that gives maximal inhibition without inducing significant off-target effects.

Q5: Are there alternative inhibitors I can use to confirm my results?

Yes, using alternative inhibitors targeting the ANT can help validate your findings.

  • Carboxyatractyloside (CATR): A close analogue of atractyloside, CATR is an even more potent, non-competitive inhibitor of the ANT.[1] It is often used to achieve a more irreversible inhibition.

  • Bongkrekic Acid: This inhibitor locks the ANT in a different conformation, preventing the transport of ATP out of the matrix.[12] Using it as a comparison can confirm that the observed effects are indeed due to the inhibition of ADP/ATP exchange.

Q6: Could variability be coming from my mitochondrial isolation? What are the key quality control checks?

Absolutely. The quality of the mitochondrial preparation is paramount for reproducible results.

  • Homogenization: The speed and duration of tissue homogenization can impact mitochondrial integrity. Over-homogenization can damage mitochondria, while under-homogenization results in poor yield.[7]

  • Centrifugation: Use appropriate centrifugation speeds and times to separate mitochondria from other cellular debris. Contamination with other organelles can affect respiration measurements.[7]

  • Purity and Integrity: Assess the integrity of the outer mitochondrial membrane (e.g., using a cytochrome c assay) and the coupling of the electron transport chain to oxidative phosphorylation.

  • Respiratory Control Ratio (RCR): The RCR (ratio of State 3 to State 4 respiration) is the gold standard for assessing the quality of isolated mitochondria. A high RCR indicates that the mitochondria are well-coupled and capable of efficient oxidative phosphorylation.[7]

Quantitative Data Summary

The effective concentration of atractyloside can vary significantly between different biological systems. The following table summarizes concentrations used in published studies.

Experimental SystemSubstrate(s)Atractyloside ConcentrationObserved EffectReference
Isolated Rat Renal MitochondriaNot specified53 µM50% inhibition of State 3 respiration[2]
Isolated Rat Renal MitochondriaNot specified> 50 µMSignificant inhibition of basal oxygen consumption[2]
FFA-treated HepG2 CellsNot specified2.5, 5, 7.5 µMDecreased mitochondrial membrane potential, increased ADP/ATP ratio[6]
Arteriolar Smooth Muscle CellsNot specified7.5, 10, 15 µMSignificant reduction in relative ATP content[8]

Experimental Protocols

Protocol 1: Preparation of Atractyloside Stock Solution

  • Weighing: Carefully weigh out the desired amount of high-purity atractyloside potassium salt in a microfuge tube.

  • Solubilization: Add sterile, nuclease-free water to dissolve the atractyloside. According to the manufacturer, solubility is approximately 20 mg/ml in water.[4] Vortex briefly to ensure it is fully dissolved.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM). This minimizes the volume of solvent added to the assay, which could have its own effects.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microfuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Standard Respiration Assay with Isolated Mitochondria

This protocol is a general guideline for use with a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros O2k). All additions should be made via a Hamilton syringe through the injection port of the chamber.

  • Chamber Setup: Calibrate the oxygen electrode and add 2 ml of respiration buffer (e.g., MiR05) to the chamber, equilibrated to the desired temperature (e.g., 37°C).

  • Mitochondria Addition: Add a predetermined optimal amount of isolated mitochondria (e.g., 0.05-0.1 mg/ml final concentration) to the chamber and allow the signal to stabilize. This initial rate represents endogenous respiration.

  • Substrate Addition (State 2/4): Add a saturating concentration of a respiratory substrate (e.g., 10 mM pyruvate + 2 mM malate for Complex I, or 10 mM succinate + rotenone for Complex II). The oxygen consumption rate will increase and then stabilize. This is the State 2 (or State 4 if endogenous ADP is present) respiration rate, often referred to as LEAK respiration.[7]

  • ADP Addition (State 3): Add a pulse of ADP (e.g., 1-2 mM final concentration) to stimulate maximal oxidative phosphorylation. The oxygen consumption rate will increase sharply. This is the State 3 respiration rate.

  • Atractyloside Addition: Once the ADP is phosphorylated and the respiration rate returns to the State 4 level, add a second pulse of ADP. After State 3 respiration is re-established, inject the desired concentration of atractyloside. A specific inhibitor of the ANT should cause the respiration rate to decrease back to the State 4 level.

  • Uncoupler Addition (Optional): To determine the maximal capacity of the electron transport system (ETS), add a chemical uncoupler like FCCP in small, titrating steps until the maximal oxygen consumption rate is achieved.

  • Inhibitor Addition (Optional): Finally, add an inhibitor of the electron transport chain (e.g., antimycin A for Complex III) to shut down respiration and confirm the signal is of mitochondrial origin.

Visualizations

Atractyloside_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) Protons H+ ETC->Protons Pumps H+ ATPSynthase ATP Synthase ATP_matrix ATP ATPSynthase->ATP_matrix ADP + Pi -> ATP ANT ADP/ATP Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix ATP_cyto ATP ANT->ATP_cyto ATP_matrix->ANT Export ADP_matrix->ATPSynthase Protons->ATPSynthase Drives ATP Synthesis ADP_cyto ADP ADP_cyto->ANT Import Atractyloside Atractyloside Atractyloside->ANT INHIBITS Troubleshooting_Workflow Start Inconsistent Inhibition by Atractyloside CheckReagent Is Atractyloside stock fresh and correctly prepared? Start->CheckReagent CheckConc Have you performed a dose-response titration? CheckReagent->CheckConc Yes PrepNew Action: Prepare fresh stock solution. CheckReagent->PrepNew No CheckMito What is the quality of the mitochondrial prep (RCR)? CheckConc->CheckMito Yes Titrate Action: Titrate ATR concentration to find optimal dose. CheckConc->Titrate No CheckADP Is the ADP concentration excessive? CheckMito->CheckADP High RCR OptimizePrep Action: Optimize mitochondrial isolation protocol. CheckMito->OptimizePrep Low RCR AdjustADP Action: Reduce ADP concentration or increase ATR. CheckADP->AdjustADP Yes Success Problem Resolved CheckADP->Success No PrepNew->Success Titrate->Success OptimizePrep->Success AdjustADP->Success Respiration_Assay_Workflow Start Start Assay AddMito Add Mitochondria Rate: Endogenous Respiration Start->AddMito AddSubstrate Add Substrate (e.g., Pyruvate/Malate) Rate: State 2 / LEAK Respiration AddMito->AddSubstrate AddADP Add ADP Rate: State 3 Respiration (Active) AddSubstrate->AddADP AddATR Add Atractyloside Rate: Inhibition Returns to State 4 AddADP->AddATR AddFCCP Add Uncoupler (FCCP) Rate: Max ETS Capacity AddATR->AddFCCP AddAA Add Inhibitor (e.g., Antimycin A) Rate: Residual Oxygen Consumption AddFCCP->AddAA

References

dealing with low solubility of atractyloside potassium salt in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling the low solubility of Atractyloside Potassium Salt in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4][5] It is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[1] For working solutions, aqueous buffers like saline or PBS can be used, often by diluting a high-concentration DMSO stock.

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

If you encounter solubility issues in aqueous buffers, consider the following troubleshooting steps:

  • Prepare a Primary Stock in DMSO: First, dissolve the compound in DMSO at a high concentration (e.g., 100-250 mg/mL).[1][3]

  • Gentle Heating: Gently warm the solution. The solubility in water increases with temperature, with a maximum solubility of approximately 25 mg/mL at 40°C.[6] For other solutions, warming to 37°C for a short period may help.[4]

  • Sonication: Use an ultrasonic bath to aid dissolution.[3][4] This can be particularly effective for preparing solutions in both DMSO and water.[3]

  • Serial Dilution: Dilute the high-concentration DMSO stock into your aqueous experimental buffer to achieve the final desired concentration. This ensures the compound is already in solution before being introduced to the less-favorable aqueous environment.

Q3: What is the solubility of this compound in common solvents?

The solubility can vary slightly between batches. It is highly soluble in DMSO and has moderate solubility in water and ethanol.[1][2]

Q4: How should I store stock solutions of this compound?

To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year or more) storage.[1][3][7]

Q5: What is the primary mechanism of action for Atractyloside?

Atractyloside is a potent and specific inhibitor of the mitochondrial ADP/ATP carrier (also known as the Adenine Nucleotide Translocator, ANT).[1][3][7] This carrier is responsible for exchanging ADP and ATP across the inner mitochondrial membrane, a critical step in cellular energy metabolism.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityMolar Concentration (approx.)NotesCitations
Water20 mg/mL~24.9 mMA clear, very faint yellow solution is formed.[6][8][9]
Water (at 40°C)~25 mg/mL~31.1 mMMaximum solubility is achieved with gentle heating.[6]
Water66.67 - 100 mg/mL83.0 - 124.5 mMRequires sonication to achieve higher concentrations.[2][3]
DMSO> 37.05 mg/mL> 46.1 mMMay require gentle warming (37°C) and sonication.[4]
DMSO100 - 250 mg/mL124.5 - 311.3 mMUse fresh, anhydrous DMSO. Sonication may be needed.[1][2][3]
Ethanol100 mg/mL~124.5 mM-[1]
Saline (0.9% NaCl)100 mg/mL~124.5 mMMix evenly to create a clear solution for immediate use.[2]
PBS50 mg/mL~62.3 mMRequires sonication to achieve a clear solution.[3]

Note: The molecular weight of this compound (C₃₀H₄₄K₂O₁₆S₂) is approximately 803.0 g/mol .[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weigh the desired amount of this compound powder in a suitable container.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of powder).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Optional: If solubility issues persist, warm the solution briefly at 37°C for 10 minutes and repeat sonication.[4]

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Objective: To prepare a ready-to-use working solution in an aqueous buffer for cell-based assays or other experiments.

Materials:

  • High-concentration this compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., PBS, saline, cell culture medium)

  • Sterile tubes

Methodology:

  • Thaw a single aliquot of the high-concentration DMSO stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.

  • Perform a serial dilution if necessary. Add the required volume of the DMSO stock solution to your aqueous buffer. Crucially, add the DMSO stock to the buffer and mix immediately , rather than the other way around, to prevent precipitation.

  • Vortex the final working solution gently to ensure homogeneity.

  • The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experimental design.

Visualizations

G cluster_workflow Troubleshooting Workflow for Dissolving this compound start Start: Need to dissolve Atractyloside K+ Salt solvent Choose Solvent: Aqueous Buffer or Organic? start->solvent organic Use Anhydrous DMSO for High Concentration Stock solvent->organic Stock Solution aqueous Prepare Working Solution in Aqueous Buffer solvent->aqueous Working Solution check_sol Is it fully dissolved? organic->check_sol aqueous->check_sol sonicate Apply Sonication (5-10 min) check_sol->sonicate No success Success: Solution Ready for Use check_sol->success Yes warm Gently warm (37-40°C) sonicate->warm check_sol2 Is it fully dissolved now? warm->check_sol2 fail Issue: Precipitation or Insolubility check_sol2->fail No check_sol2->success Yes reassess Reassess Protocol: 1. Prepare fresh DMSO stock 2. Lower final concentration 3. Check compound purity fail->reassess

Figure 1. Troubleshooting workflow for dissolving this compound.

G cluster_prep Stock and Working Solution Preparation Workflow compound Atractyloside K+ Salt (Solid Powder) stock_prep Step 1: Prepare Stock Solution (e.g., 100 mg/mL) compound->stock_prep dmso Anhydrous DMSO dmso->stock_prep buffer Aqueous Buffer (e.g., PBS, Media) dilution Step 2: Prepare Working Solution (Serial Dilution) buffer->dilution stock_sol High-Concentration Stock Solution stock_prep->stock_sol storage Aliquot & Store (-20°C / -80°C) stock_sol->storage stock_sol->dilution working_sol Final Working Solution (Low DMSO %) dilution->working_sol experiment Ready for Experiment (Include Vehicle Control) working_sol->experiment

Figure 2. Workflow for preparing stock and final working solutions.

G cluster_pathway Simplified Mechanism of Atractyloside Action atract Atractyloside ant ADP/ATP Carrier (ANT) (Inner Mitochondrial Membrane) atract->ant Binds to & Inhibits exchange ADP/ATP Exchange atract->exchange atp_synth Mitochondrial ATP Synthesis ant->atp_synth Enables adp_in ADP (Cytosol) adp_in->exchange atp_out ATP (Mitochondrial Matrix) exchange->ant exchange->atp_out inhibition Inhibition

Figure 3. Atractyloside inhibits the mitochondrial ADP/ATP carrier.

References

Validation & Comparative

Validating ANT Inhibition: A Comparative Guide to Atractyloside Potassium Salt and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of atractyloside potassium salt's performance in inhibiting the Adenine Nucleotide Translocase (ANT) against other notable alternatives. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their studies and in designing robust validation experiments.

Mechanism of Action: this compound

This compound is a potent and specific inhibitor of the mitochondrial ADP/ATP carrier (ANT).[1] The ANT is a crucial protein embedded in the inner mitochondrial membrane responsible for the exchange of ADP and ATP, a process vital for cellular energy metabolism.[2] Atractyloside exerts its inhibitory effect by binding to the ANT, thereby blocking the translocation of adenine nucleotides and ultimately leading to a deficit in cellular energy and, in sufficient concentrations, cell death.[3] Specifically, atractyloside binds to the translocase in a competitive manner.[3]

Comparison of ANT Inhibitors

While this compound is a widely used ANT inhibitor, several alternatives exist, each with distinct characteristics. The following table summarizes the quantitative data for atractyloside and its primary alternatives. It is important to note that inhibitory constants can vary depending on the experimental system (e.g., isolated mitochondria, reconstituted protein in liposomes, cell lines) and conditions.

InhibitorTarget(s)Mechanism of ActionPotency (Ki or IC50)Key Characteristics
This compound Adenine Nucleotide Translocase (ANT)Competitive inhibitor, binds to the cytosolic-facing conformation ('c' state) of ANT.[4]Kd: ~0.45 µM (potato mitochondria)[3]; IC50: ~0.05 µM (human ANT isoforms)[5]Induces opening of the mitochondrial permeability transition pore (mPTP).[4]
Carboxyatractyloside (CATR) Adenine Nucleotide Translocase (ANT)Non-competitive, high-affinity inhibitor, binds to the cytosolic-facing conformation ('c' state) of ANT.[3][4]Kd: ~10-20 nM (potato mitochondria)[3]More potent than atractyloside; also an inducer of the mPTP.[3][4]
Bongkrekic Acid (BKA) Adenine Nucleotide Translocase (ANT)Uncompetitive inhibitor, binds to the matrix-facing conformation ('m' state) of ANT.[4][6]Kd: ~10-20 nM (potato mitochondria)[3]Stabilizes the 'm' state of ANT, which inhibits the formation of the mPTP.[4]
CD-437 Adenine Nucleotide Translocase (ANT)Broad-spectrum ANT inhibitor.Not specified in the provided results.Identified as an ANT modulator.[7]
Closantel Adenine Nucleotide Translocase (ANT)Broad-spectrum ANT inhibitor.Not specified in the provided results.Identified as an ANT modulator.[7]
Leelamine Adenine Nucleotide Translocase (ANT)Modulator of ANT function.Not specified in the provided results.Identified as an ANT modulator.[7]

Experimental Protocols

Accurate validation of ANT inhibition is critical. The following are detailed methodologies for key experiments.

Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcium Retention Capacity (CRC) Assay

This assay assesses the ability of mitochondria to take up and retain calcium before the opening of the mPTP. ANT inhibitors can modulate this process.

Principle: Isolated mitochondria are incubated with a fluorescent calcium indicator. Pulses of calcium are added, and the uptake of calcium into the mitochondrial matrix is monitored by the decrease in extra-mitochondrial fluorescence. The opening of the mPTP leads to a sudden release of calcium from the mitochondria, causing a sharp increase in fluorescence. The total amount of calcium taken up before this release is the calcium retention capacity.[8]

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., KCl-based media)

  • Fluorescent calcium indicator (e.g., Calcium Green-5N)[9]

  • CaCl2 solution (standardized concentration)

  • ANT inhibitors (e.g., atractyloside, bongkrekic acid)

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Prepare a mitochondrial suspension in the assay buffer at a specific concentration (e.g., 0.5 mg/mL).[10]

  • Add the fluorescent calcium indicator to the mitochondrial suspension.

  • Incubate with the desired concentration of the ANT inhibitor or vehicle control.

  • Initiate the assay by adding a known amount of CaCl2 and start recording the fluorescence.

  • Continue to add pulses of CaCl2 at regular intervals (e.g., every 60 seconds).

  • Monitor the fluorescence signal. A stable, low fluorescence indicates calcium uptake. A sudden, sustained increase in fluorescence signifies mPTP opening.

  • Calculate the CRC by summing the total amount of calcium added before the rapid fluorescence increase. Compare the CRC in the presence and absence of the inhibitor.

Measurement of ADP/ATP Exchange Rate using a Magnesium-Sensitive Fluorescent Indicator

This method directly measures the activity of the ANT by monitoring the exchange of ADP for ATP.

Principle: The assay utilizes the differential affinity of ADP and ATP for magnesium ions (Mg2+). The ANT-mediated exchange of ADP for ATP results in a change in the free Mg2+ concentration in the extra-mitochondrial medium, which is detected by a Mg2+-sensitive fluorescent indicator like Magnesium Green.[11]

Materials:

  • Isolated mitochondria or permeabilized cells

  • Assay Buffer (specific composition is crucial, see original protocols)

  • Magnesium Green fluorescent indicator

  • ADP and ATP solutions

  • ANT inhibitors

  • Spectrofluorometer

Procedure:

  • Prepare the mitochondrial or permeabilized cell suspension in the specialized assay buffer containing Magnesium Green.

  • Add the ANT inhibitor or vehicle control and incubate.

  • Initiate the reaction by adding a known concentration of ADP.

  • Record the change in Magnesium Green fluorescence over time. The rate of fluorescence change is proportional to the rate of ATP export (and thus ADP/ATP exchange).

  • Calibrate the fluorescence signal to Mg2+ concentration to quantify the exchange rate.

  • Compare the rates of ADP/ATP exchange in the presence and absence of the inhibitor to determine the extent of inhibition.

Visualizations

ANT_Inhibition_Pathway cluster_membrane Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) ATP_cyto ATP (Cytosol) ANT->ATP_cyto Exits ADP_matrix ADP (Matrix) ANT->ADP_matrix Exits ADP_cyto ADP (Cytosol) ADP_cyto->ANT Enters ATP_matrix ATP (Matrix) ATP_matrix->ANT Enters Atractyloside Atractyloside Potassium Salt Inhibition Inhibition Atractyloside->Inhibition Inhibition->ANT Blocks Translocation

Caption: Signaling pathway of ANT inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria from tissue or cells Assay_Setup Set up Assay (e.g., CRC or ADP/ATP Exchange) Mito_Isolation->Assay_Setup Inhibitor_Prep Prepare Inhibitor Stock (e.g., Atractyloside) Incubation Incubate Mitochondria with Inhibitor Inhibitor_Prep->Incubation Assay_Setup->Incubation Measurement Measure Fluorescence Change Incubation->Measurement Data_Quant Quantify Inhibition (e.g., IC50, Ki) Measurement->Data_Quant Comparison Compare with Alternatives Data_Quant->Comparison

Caption: Experimental workflow for validating ANT inhibition.

Inhibitor_Comparison cluster_inhibitors ANT Inhibitors cluster_effects Downstream Effects ANT Adenine Nucleotide Translocase (ANT) ATP_Synth_Inhibition ATP Synthesis Inhibition ANT->ATP_Synth_Inhibition Inhibition of ADP/ATP Exchange leads to Atractyloside Atractyloside (Competitive, 'c' state) Atractyloside->ANT mPTP_Opening mPTP Opening Atractyloside->mPTP_Opening Induces Bongkrekic_Acid Bongkrekic Acid (Uncompetitive, 'm' state) Bongkrekic_Acid->ANT mPTP_Inhibition mPTP Inhibition Bongkrekic_Acid->mPTP_Inhibition Inhibits CATR Carboxyatractyloside (Non-competitive, 'c' state) CATR->ANT CATR->mPTP_Opening Induces

Caption: Logical relationship of different ANT inhibitors and their effects.

References

Cross-Validation of Atractyloside Effects with Genetic Knockdown of ANT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common experimental approaches used to study the function of the mitochondrial Adenine Nucleotide Translocator (ANT): pharmacological inhibition with atractyloside and genetic knockdown of ANT expression. Understanding the nuances, similarities, and differences between these methods is crucial for the accurate interpretation of experimental data related to mitochondrial bioenergetics, cell death pathways, and drug discovery.

Introduction to Atractyloside and Adenine Nucleotide Translocator (ANT)

The Adenine Nucleotide Translocator (ANT) is the most abundant protein in the inner mitochondrial membrane and plays a critical role in cellular energy metabolism by exchanging cytosolic ADP for mitochondrial ATP.[1] This process is fundamental for providing the cell with the necessary energy for its various functions.

Atractyloside (ATR) is a potent and specific inhibitor of ANT.[1] By binding to the translocator, atractyloside competitively inhibits the transport of ADP into the mitochondrial matrix, thereby halting ATP synthesis and leading to a rapid depletion of cellular energy.[1] This inhibition of oxidative phosphorylation can induce mitochondrial dysfunction, trigger the mitochondrial permeability transition pore (mPTP), and ultimately lead to apoptosis or necrosis.

Genetic knockdown of ANT, typically achieved through techniques like siRNA, offers a more targeted approach to studying ANT function by reducing the expression of the protein itself. In humans, there are four isoforms of ANT (ANT1, ANT2, ANT3, and ANT4), each with distinct tissue distribution and proposed roles in apoptosis, making isoform-specific knockdown a valuable tool.

This guide will objectively compare the reported effects of atractyloside treatment with those of ANT genetic knockdown, providing available experimental data and detailed protocols to aid in experimental design and data interpretation.

Comparative Effects on Cellular and Mitochondrial Functions

Table 1: Comparison of Effects on Mitochondrial Bioenergetics

ParameterAtractyloside TreatmentGenetic Knockdown of ANTKey Considerations & Notes
ADP/ATP Translocation Potent, competitive inhibition.[1]Reduced translocation due to decreased protein levels.Atractyloside provides acute and potent inhibition. Knockdown efficiency can vary, and compensatory mechanisms may arise over time.
Cellular ATP Levels Rapid and significant decrease.[2]Reduction in ATP levels.The magnitude of ATP depletion with knockdown depends on the specific ANT isoform targeted and the cell type's reliance on oxidative phosphorylation.
ADP/ATP Ratio Significant increase.[2]Expected to increase.An increased ADP/ATP ratio is a direct consequence of inhibiting ATP synthesis and is a key indicator of energetic stress.
Mitochondrial Membrane Potential (ΔΨm) Decrease/dissipation.[2]Can lead to a decrease in ΔΨm.[3]The collapse of the mitochondrial membrane potential is a common downstream effect of disrupted oxidative phosphorylation.
Oxygen Consumption Rate (OCR) Inhibition of ADP-stimulated respiration.Reduced maximal respiration capacity.Both methods impair the cell's ability to perform oxidative phosphorylation, leading to decreased oxygen consumption.

Table 2: Comparison of Effects on Cell Viability and Apoptosis

ParameterAtractyloside TreatmentGenetic Knockdown of ANTKey Considerations & Notes
Cell Viability Dose-dependent decrease; can induce both apoptosis and necrosis.[2][4]Can decrease cell viability, depending on the isoform and cell type.At high concentrations, atractyloside is highly toxic. Knockdown effects can be more subtle and cell-type specific.
Apoptosis Induction Induces apoptosis, often via the mitochondrial pathway (cytochrome c release).Can induce or sensitize cells to apoptosis, particularly with knockdown of anti-apoptotic isoforms like ANT2.The pro- or anti-apoptotic outcome of ANT modulation is context-dependent.
Mitochondrial Permeability Transition Pore (mPTP) Opening Can induce mPTP opening.ANT is considered a component of the mPTP, and its depletion can affect mPTP opening.The precise role of different ANT isoforms in mPTP formation is still under investigation.
Caspase Activation Can lead to the activation of executioner caspases (e.g., caspase-3).Can result in caspase activation as a downstream consequence of apoptosis induction.Caspase activation is a hallmark of the apoptotic cascade.

Signaling Pathways and Experimental Workflows

The inhibition of ANT by either atractyloside or genetic knockdown initiates a cascade of events that can be visualized as a signaling pathway. The experimental workflows to assess these effects involve several key techniques.

Figure 1: Signaling Cascade of ANT Inhibition cluster_intervention Intervention cluster_target Direct Target cluster_downstream Downstream Effects Atractyloside Atractyloside ANT Inhibition ANT Inhibition Atractyloside->ANT Inhibition ANT Knockdown (siRNA) ANT Knockdown (siRNA) ANT Knockdown (siRNA)->ANT Inhibition ADP/ATP Exchange Block ADP/ATP Exchange Block ANT Inhibition->ADP/ATP Exchange Block ATP Depletion ATP Depletion ADP/ATP Exchange Block->ATP Depletion Increased ADP/ATP Ratio Increased ADP/ATP Ratio ATP Depletion->Increased ADP/ATP Ratio Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ADP/ATP Ratio->Mitochondrial Dysfunction mPTP Opening mPTP Opening Mitochondrial Dysfunction->mPTP Opening Cytochrome c Release Cytochrome c Release mPTP Opening->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis

Caption: Signaling Cascade of ANT Inhibition

Figure 2: Experimental Workflow cluster_treatment Treatment cluster_assays Assays Cell Culture Cell Culture Atractyloside Treatment Atractyloside Treatment Cell Culture->Atractyloside Treatment ANT siRNA Transfection ANT siRNA Transfection Cell Culture->ANT siRNA Transfection Mitochondrial Membrane Potential Mitochondrial Membrane Potential Atractyloside Treatment->Mitochondrial Membrane Potential Cellular ATP Levels Cellular ATP Levels Atractyloside Treatment->Cellular ATP Levels Cell Viability Cell Viability Atractyloside Treatment->Cell Viability Apoptosis Assay Apoptosis Assay Atractyloside Treatment->Apoptosis Assay ANT siRNA Transfection->Mitochondrial Membrane Potential ANT siRNA Transfection->Cellular ATP Levels ANT siRNA Transfection->Cell Viability ANT siRNA Transfection->Apoptosis Assay

Caption: Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison of results. Below are representative protocols for the key experiments discussed.

Atractyloside Treatment of Cultured Cells
  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) and allow them to adhere and grow for 18-24 hours.

  • Preparation of Atractyloside Stock Solution: Dissolve atractyloside potassium salt in sterile, nuclease-free water to a stock concentration of 10-20 mg/mL.[5]

  • Treatment: Dilute the atractyloside stock solution in a complete culture medium to the desired final concentration. Typical working concentrations in the literature range from 2.5 µM to 50 µM, depending on the cell type and experimental endpoint.[2][6]

  • Incubation: Remove the existing medium from the cells and replace it with the atractyloside-containing medium. Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.[2]

  • Downstream Analysis: Following incubation, proceed with the desired assays, such as cell viability, apoptosis, or ATP level measurements.

siRNA-Mediated Knockdown of ANT
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free normal growth medium to be 60-80% confluent at the time of transfection.[7]

  • Preparation of siRNA-Transfection Reagent Complex:

    • Solution A: Dilute the ANT-specific siRNA duplex (typically 20-80 pmols for a 6-well plate) in a serum-free medium (e.g., Opti-MEM™).[7][8]

    • Solution B: Dilute a suitable siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.[8]

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[7]

  • Transfection:

    • Wash the cells once with a serum-free medium.[7]

    • Add the siRNA-transfection reagent complex to the cells.[7]

    • Incubate the cells for 5-7 hours at 37°C.[7]

  • Post-Transfection:

    • Add normal growth medium (with serum and antibiotics) to the cells and incubate for an additional 18-24 hours.[7]

    • Replace the medium with fresh normal growth medium.

  • Analysis: Assess knockdown efficiency (e.g., by qPCR or Western blot) and perform functional assays typically 24-72 hours post-transfection.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a commonly used fluorescent dye for this purpose.

  • Cell Preparation: After treatment with atractyloside or ANT siRNA, wash the cells with PBS.

  • Staining: Add JC-1 staining solution (typically 5-10 µM in culture medium) to the cells and incubate for 10-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[9]

Quantification of Cellular ATP Levels

Luminescent assays, such as those using firefly luciferase, are highly sensitive for ATP quantification.[10][11]

  • Cell Lysis: After the experimental treatment, lyse the cells using a buffer that inactivates ATPases to prevent ATP degradation.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin, to the cell lysate.

  • Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light. Measure the luminescence signal using a luminometer.

  • Quantification: The intensity of the light signal is directly proportional to the ATP concentration. A standard curve with known ATP concentrations should be generated for accurate quantification.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Recommendations

Both atractyloside treatment and genetic knockdown are powerful tools for investigating the role of ANT in cellular physiology and pathology.

  • Atractyloside offers a method for acute, potent, and broad inhibition of ANT function. It is particularly useful for studying the immediate consequences of disrupting mitochondrial ATP/ADP exchange. However, its effects are not isoform-specific, and off-target effects, although not widely reported for its primary mechanism, should always be a consideration with pharmacological inhibitors.

  • Genetic knockdown of ANT provides a more targeted approach, allowing for the investigation of specific ANT isoform functions. This is crucial given the differing roles of ANT isoforms in various tissues and disease states. However, the efficiency of knockdown can vary, and cells may develop compensatory mechanisms over longer experimental periods.

References

Atractyloside Potassium Salt: A Comparative Guide to its Synergistic Effects with Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism research, targeting cellular bioenergetics is a promising therapeutic strategy. Atractyloside potassium salt, a potent inhibitor of mitochondrial ATP synthesis, has been a valuable tool for studying cellular metabolism. This guide provides a comparative analysis of the synergistic effects of this compound with other metabolic inhibitors. While direct experimental data on certain combinations are limited, this document outlines the established mechanisms and provides a framework for future investigations into their potential synergistic anti-cancer activities.

This compound: A Potent Inhibitor of Mitochondrial Respiration

This compound is a diterpenoid glycoside that specifically targets and inhibits the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3] The ANT is an integral membrane protein located in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) synthesized within the mitochondria.[1][2] By binding to the ANT, this compound effectively blocks this crucial exchange, leading to a depletion of the cytosolic ATP pool and subsequent cell death, particularly in cells heavily reliant on oxidative phosphorylation.[1][4]

Comparison of this compound with Other Metabolic Inhibitors

This section compares the mechanism and effects of this compound with other key metabolic inhibitors. While direct synergistic studies with atractyloside are not always available, understanding their individual and combined theoretical effects is crucial for designing future experiments.

InhibitorPrimary TargetCellular Pathway InhibitedPotential for Synergy with Atractyloside
This compound Adenine Nucleotide Translocase (ANT)[1][2][3]Oxidative Phosphorylation (ATP export)[1][2]N/A
Oligomycin F0 subunit of ATP synthaseOxidative Phosphorylation (ATP synthesis)Established Synergy: Both inhibit oxidative phosphorylation at different steps, leading to a more profound energy crisis.[1][2]
2-Deoxy-D-glucose (2-DG) HexokinaseGlycolysis[5][6][7]Hypothesized Synergy: Dual blockade of glycolysis and oxidative phosphorylation could be highly effective against cancer cells that utilize both pathways.
Metformin Mitochondrial Complex I (indirectly activates AMPK)Gluconeogenesis, Oxidative PhosphorylationHypothesized Synergy: Inhibition of mitochondrial respiration and activation of AMPK could induce significant metabolic stress and apoptosis.

Synergistic Effects: Established and Hypothesized Combinations

Atractyloside and Oligomycin: A Classic Combination in Mitochondrial Research

The combination of atractyloside and oligomycin has been instrumental in dissecting the mechanisms of oxidative phosphorylation. While atractyloside blocks the transport of ADP into the mitochondria, oligomycin directly inhibits the ATP synthase enzyme.[1][2] Together, they create a powerful blockade of mitochondrial ATP production, serving as a classic experimental model for studying the consequences of severe energy depletion in cells. The distinct targets of these two inhibitors within the same pathway ensure a comprehensive shutdown of oxidative phosphorylation.

Atractyloside and 2-Deoxy-D-glucose (2-DG): A Hypothesized Dual Metabolic Blockade

Many cancer cells exhibit metabolic plasticity, utilizing both glycolysis and oxidative phosphorylation to meet their energy demands. A therapeutic strategy that simultaneously targets both pathways could be highly effective. 2-Deoxy-D-glucose (2-DG) is a glucose analog that inhibits glycolysis by competing with glucose for the enzyme hexokinase.[5][6][7]

Hypothesized Synergistic Mechanism:

By combining this compound with 2-DG, it is hypothesized that a dual metabolic attack can be achieved. Atractyloside would inhibit ATP production from oxidative phosphorylation, while 2-DG would block ATP production from glycolysis. This two-pronged approach could lead to a catastrophic energy crisis in cancer cells, inducing apoptosis more effectively than either agent alone.

cluster_glycolysis Glycolysis cluster_oxphos Oxidative Phosphorylation Glucose Glucose G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA 2-DG 2-DG Hexokinase Hexokinase 2-DG->Hexokinase inhibits Energy\nCrisis Energy Crisis 2-DG->Energy\nCrisis TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC ETC TCA Cycle->ETC ATP_Synthase ATP_Synthase ETC->ATP_Synthase H+ gradient ATP_mito ATP_mito ATP_Synthase->ATP_mito ANT ANT ATP_mito->ANT ADP_cyto ADP_cyto ADP_cyto->ANT ATP_cyto ATP_cyto Cellular\nProcesses Cellular Processes ATP_cyto->Cellular\nProcesses ANT->ATP_cyto ADP_mito ADP_mito ANT->ADP_mito Atractyloside Atractyloside Atractyloside->ANT inhibits Atractyloside->Energy\nCrisis Apoptosis Apoptosis Energy\nCrisis->Apoptosis

Caption: Hypothesized synergistic action of Atractyloside and 2-DG.

Atractyloside and Metformin: Targeting Mitochondrial Function and Cellular Signaling

Metformin is a widely used anti-diabetic drug that has gained attention for its anti-cancer properties. Its primary mechanism involves the mild inhibition of mitochondrial respiratory chain Complex I, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism, which in turn inhibits anabolic pathways and promotes catabolism.

Hypothesized Synergistic Mechanism:

The combination of atractyloside and metformin could exert a powerful anti-cancer effect through multiple mechanisms. Atractyloside's potent inhibition of ANT would synergize with metformin's inhibition of Complex I, leading to a more substantial reduction in mitochondrial ATP synthesis. The resulting activation of AMPK by metformin could further exacerbate the energy stress and inhibit cancer cell proliferation and survival pathways.

Experimental Protocols for Evaluating Synergy

To empirically validate the hypothesized synergistic effects, the following experimental protocols can be employed.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, the second metabolic inhibitor (e.g., 2-DG or metformin), and their combinations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which signals the presence of metabolically active cells.

    • Follow the manufacturer's protocol for cell seeding and treatment as described for the MTT assay.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence using a luminometer.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with the inhibitors as described above.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

Quantitative Analysis of Synergy

The Combination Index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug synergy.

  • CI < 1 indicates synergy.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

Software such as CompuSyn can be used to calculate CI values from the dose-response curves obtained from the viability assays.

Cell_Culture Seed cancer cells in multi-well plates Treatment Treat with single agents and combinations at various concentrations Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Perform apoptosis assay (e.g., Annexin V/PI staining) Incubation->Apoptosis_Assay Data_Analysis Analyze dose-response curves Viability_Assay->Data_Analysis Synergy_Calculation Calculate Combination Index (CI) using Chou-Talalay method Data_Analysis->Synergy_Calculation Conclusion Determine synergistic, additive, or antagonistic effects Synergy_Calculation->Conclusion

Caption: Experimental workflow for assessing drug synergy.

Conclusion and Future Directions

This compound remains a powerful tool for investigating mitochondrial function. While its synergistic effects with oligomycin are well-established, its potential in combination with other metabolic inhibitors like 2-DG and metformin is largely unexplored. The theoretical framework presented here suggests that such combinations could be highly effective in targeting the metabolic vulnerabilities of cancer cells. Rigorous experimental validation using the outlined protocols is necessary to confirm these hypotheses and to pave the way for the development of novel, synergistic anti-cancer therapies that exploit the metabolic reprogramming of tumors. Future research should focus on in vitro and in vivo studies to determine the efficacy and safety of these combinations and to identify the cancer types that are most susceptible to this dual metabolic blockade.

References

Safety Operating Guide

Safe Disposal of Atractyloside Potassium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Atractyloside potassium salt is a highly toxic substance that requires meticulous handling and disposal in accordance with all local, state, and federal regulations.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a potent toxic glycoside that acts as a specific inhibitor of the mitochondrial ADP/ATP carrier.[2][3] Due to its acute toxicity upon inhalation, skin contact, or ingestion, stringent safety protocols are imperative for its disposal.[4][5][6]

Hazard Profile and Classification

Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The compound is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1]

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[4][5][6]Danger💀
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[4][5][6]Danger💀
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled[4][5][6]Danger💀

Essential Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Respiratory Protection: Use a NIOSH-approved respirator or a self-contained breathing apparatus, especially in case of spills or when dust formation is possible.[4][7]

  • Eye and Face Protection: Wear safety glasses and a face shield that are approved under government standards like NIOSH (US) or EN 166 (EU).[6]

  • Hand Protection: Handle with chemical-impermeable gloves.[7] Gloves must be inspected before use and disposed of properly after handling the substance.[6]

  • Protective Clothing: Wear a full body protective suit to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[4]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is crucial for the safe management of this compound waste.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste unless instructed to do so by a licensed waste disposal service.

  • Labeling: Collect all waste, including contaminated materials, in a suitable, closed, and clearly labeled container.[6] The label should identify the contents as "Toxic" and include the name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][6]

2. Approved Disposal Methods:

  • Professional Disposal Service: The recommended method of disposal is to contact a licensed professional waste disposal company.[6]

  • Chemical Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Landfill: In some cases, and only after consulting with waste management authorities, burying the residue at an approved site may be an option.[1] Puncture containers to prevent reuse.[1]

  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in sewers or waterways.[1]

3. Disposal of Contaminated Materials:

  • Packaging: Dispose of contaminated packaging as you would the unused product.[6]

  • PPE: Used gloves and other disposable PPE should be collected in a sealed bag or container and disposed of as hazardous waste.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all personnel and move upwind of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Prevent the spill from entering drains or water courses.[1] Contain the spill using sand, earth, or vermiculite.[1]

  • Clean-up:

    • For solid spills, gently dampen the material with water to prevent dust from forming.[1]

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6]

    • Collect any recoverable product into labeled containers.[1]

  • Decontaminate: Wash the spill area thoroughly, and collect all wash water for treatment and disposal.[1] Do not allow wash water to enter drains.[1]

  • PPE Decontamination: After the clean-up is complete, decontaminate all protective clothing and equipment before storing and reusing it.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste in a Labeled, Closed Container ppe->segregate is_spill Is there a spill? segregate->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean and Decontaminate is_spill->spill_protocol Yes storage Store Waste in a Cool, Dry, Well-Ventilated Area is_spill->storage No spill_protocol->storage disposal_decision Select Disposal Method (Consult Regulations) storage->disposal_decision incineration Option 1: Dissolve in Combustible Solvent and Incinerate with Scrubber disposal_decision->incineration Method A professional_service Option 2 (Recommended): Contact Licensed Professional Waste Disposal Service disposal_decision->professional_service Method B end Waste Disposed of Safely incineration->end professional_service->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
atractyloside potassium salt
Reactant of Route 2
atractyloside potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.